molecular formula C6H4F3NO B1370560 4-(Trifluoromethyl)pyridin-3-ol CAS No. 936841-71-3

4-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1370560
CAS No.: 936841-71-3
M. Wt: 163.1 g/mol
InChI Key: WKCPGVBFXQBORW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridin-3-ol ( 936841-71-3) is a high-value pyridine derivative with a molecular formula of C₆H₄F₃NO and a molecular weight of 163.10 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Its significant research value is demonstrated in its application as a key precursor for TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonists . These antagonists are investigated for their potential in pain management and as antitussive (cough-suppressant) agents, with studies showing efficacy in preclinical models . As a building block, the trifluoromethyl and hydroxy groups on the pyridine ring provide strategic points for further chemical modification. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPGVBFXQBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649097
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-71-3
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of the Trifluoromethyl Group in Pyridine Rings: A Medicinal Chemistry Perspective

[1]

Executive Summary

The incorporation of a trifluoromethyl group (

1

Part 1: Physicochemical & Electronic Profiling[1]

The trifluoromethyl group is not merely a "fat lipophilic bullet"; it is an electronic modulator that reshapes the pyridine ring's reactivity and interaction potential.

Electronic Modulation (The Hammett Effect)

The



1

1
  • Basicity Reduction: The electron density on the pyridine nitrogen is significantly reduced, lowering the

    
     of the conjugate acid. While unsubstituted pyridine has a 
    
    
    of ~5.2, trifluoromethylpyridines typically exhibit
    
    
    values < 3.0.[1]
    • Implication: At physiological pH (7.4), the molecule remains predominantly neutral (unprotonated).[1] This neutral state is critical for passive membrane diffusion and blood-brain barrier (BBB) penetration.[1]

Lipophilicity and Dipole Moments

The


1

1
PropertyPyridine3-(Trifluoromethyl)pyridineBenzotrifluoride (Reference)

(Conj.[1][2] Acid)
5.23~2.6 (Est.)[1]N/A

0.65~1.73.0
Boiling Point 115°C113–115°C102°C
Dipole Moment 2.2 D~2.0 D2.86 D
Metabolic Blocking

The pyridine ring is electron-deficient, but the nitrogen atom can still be susceptible to N-oxidation, and the ring carbons to oxidative metabolism.

  • Mechanism: The steric bulk (Van der Waals radius ~2.7 Å, similar to an isopropyl group) and strong C-F bond energy (~116 kcal/mol) of the

    
     group block metabolic attack at the site of attachment.[1]
    
  • Deactivation: The electron-withdrawing nature further deactivates the ring towards electrophilic metabolic oxidation (e.g., by CYP450 enzymes), extending the drug's half-life (

    
    ).[1]
    

Part 2: Pharmacological Implications & Case Studies[1]

Case Study: Apalutamide (Erleada®)[1]
  • Indication: Prostate Cancer (Androgen Receptor Antagonist).[1]

  • Structure: Contains a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety.

  • Role of

    
    : 
    
    • Binding: The

      
       group fills a specific hydrophobic pocket in the androgen receptor, increasing binding affinity via hydrophobic interactions and shape complementarity.[1]
      
    • Stability: It protects the pyridine ring from rapid oxidative metabolism, allowing for once-daily oral dosing.

Case Study: Enasidenib (Idhifa®)
  • Indication: Acute Myeloid Leukemia (IDH2 Inhibitor).[1]

  • Structure: Features two trifluoromethylpyridine motifs: a 6-(trifluoromethyl)pyridin-2-yl group and a 2-(trifluoromethyl)pyridin-4-yl amine.

  • Role of

    
    : 
    
    • Conformational Control: The steric bulk of the

      
       groups restricts bond rotation, locking the molecule into a bioactive conformation that fits the allosteric binding site of the IDH2 mutant enzyme.[1]
      
    • Permeability: The modulation of the pyridine nitrogen's basicity ensures the drug remains sufficiently lipophilic to cross cellular membranes to reach the mitochondrial target.

Part 3: Synthetic Strategies

Installing a

Radical Trifluoromethylation (Minisci-Type)

The most versatile modern approach involves the addition of nucleophilic

1
  • Reagents: Langlois Reagent (

    
    ) or Togni’s Reagent.[1]
    
  • Mechanism: Oxidative generation of

    
     radical 
    
    
    Addition to pyridinium salt
    
    
    Oxidation/Deprotonation to restore aromaticity.[1]
  • Selectivity: Favors the 2- and 4-positions due to the stability of the radical intermediate.

Metal-Catalyzed Cross-Coupling

For precise regiocontrol, palladium or copper-catalyzed coupling of halopyridines with

1
  • Reagents:

    
     or 
    
    
    (Ruppert-Prakash reagent) with
    
    
    or
    
    
    catalysts.[1]

SyntheticPathwaysStartPyridine PrecursorMethod1Radical (Minisci)Reagent: CF3SO2NaStart->Method1Acid/OxidantMethod2Cross-CouplingReagent: TMS-CF3 / PdStart->Method2Halogenation (X=Br, I)Intermed1Radical Intermediate(Regio: 2-/4- mix)Method1->Intermed1Intermed2Metal-Complex(Regio: Specific)Method2->Intermed2ProductTrifluoromethylpyridineIntermed1->ProductOxidation/-H+Intermed2->ProductReductive Elim.

Figure 1: Strategic synthetic pathways for accessing trifluoromethylated pyridines.[1]

Part 4: Experimental Protocol

Protocol: Innate Radical Trifluoromethylation of Pyridine (Minisci)

Adapted from recent methodologies (e.g., Baran, MacMillan).[1]

Objective: Direct C-H trifluoromethylation of a pyridine substrate.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[1]

  • Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv)[1]

  • Solvent: DMSO/Water (3:1)[1]

  • Acid: TFA (1.0 equiv) - Critical for activating the pyridine ring.[1]

Workflow:

  • Setup: In a specific vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

  • Activation: Add TFA (0.5 mmol) dropwise to protonate the pyridine nitrogen. Note: Protonation increases the electrophilicity of the ring, facilitating radical attack.

  • Reagent Addition: Add Sodium triflinate (1.5 mmol) in one portion.

  • Initiation: Cool the mixture to 0°C, then add TBHP (2.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated

    
     (neutralize acid). Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • TLC: Monitor disappearance of the polar pyridinium salt spot.

  • NMR: Look for the characteristic

    
     singlet in 
    
    
    NMR (typically
    
    
    -60 to -70 ppm).[1]

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Processes) [Link][1]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Source: Journal of Pesticide Science [Link][1]

  • Apalutamide (Erleada) Prescribing Information & Chemistry. Source: FDA Access Data [Link][1][3]

  • Enasidenib Structure and Properties. Source: PubChem [Link][1]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci). Source: Journal of the American Chemical Society [Link][1]

Technical Monograph: 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Trifluoromethyl)pyridin-3-ol , a specialized fluorinated heterocyclic scaffold used in high-value medicinal chemistry and agrochemical design.

Core Identity & Strategic Application in Drug Discovery

Executive Summary

This compound (CAS: 936841-71-3) represents a critical "privileged structure" in modern medicinal chemistry. It combines the hydrogen-bond donor/acceptor capability of the 3-hydroxypyridine motif with the metabolic stability and lipophilicity of the trifluoromethyl (


) group. Unlike its non-fluorinated parent, this scaffold exhibits unique electronic properties—specifically high acidity and modulated basicity—making it an ideal bioisostere for carboxylic acids or a robust phenol surrogate in enzyme inhibitors.

Physicochemical Profile

The introduction of a


 group at the C4 position drastically alters the electronic landscape of the pyridine ring.
Key Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Compact scaffold
Molecular Weight 163.10 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted pKa (OH) ~5.8 – 6.5Significantly more acidic than 3-hydroxypyridine (pKa ~8.7) due to electron-withdrawing

.
Lipophilicity (

)
~1.8Enhanced membrane permeability compared to parent pyridine.
H-Bond Potential Donor (OH) & Acceptor (N)Capable of bidentate chelation or intramolecular H-bonding.
Tautomeric Equilibrium

A critical consideration for docking studies and synthesis is the tautomeric balance. 3-Hydroxypyridines exist in equilibrium between the neutral enol form and the zwitterionic pyridinium-3-olate form.

  • Effect of C4-CF3: The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the positive charge on the nitrogen in the zwitterion, shifting the equilibrium toward the neutral hydroxy form in non-polar solvents. However, in aqueous biological media, the anionic form (pyridin-3-olate) becomes accessible at physiological pH due to the lowered pKa.

Tautomerism cluster_0 Tautomeric Equilibrium Neutral Neutral Form (3-Hydroxypyridine) Zwitterion Zwitterionic Form (NH-Pyridinium-3-olate) Neutral->Zwitterion  Ka (Solvent dependent)   Anion Anionic Form (Pyridin-3-olate) Neutral->Anion  -H+ (pKa ~6.0)   caption Figure 1: The C4-CF3 group destabilizes the zwitterion, increasing acidity.

Figure 1: Tautomeric and ionization states influenced by the electron-withdrawing C4-substituent.

Synthesis Strategies

Producing this compound with high regiocontrol is synthetically challenging due to the competing directing effects of the pyridine nitrogen and the hydroxyl group.

Method A: De Novo Cyclization (Industrial Route)

For scalable synthesis, building the pyridine ring is superior to functionalizing an existing ring. This method utilizes trifluoromethylated building blocks.[1][2][3]

Protocol:

  • Precursors: Ethyl 4,4,4-trifluoro-3-oxobutanoate + 2-aminoacetamide (or equivalent enamine precursor).

  • Cyclocondensation: The reagents are refluxed in ethanol/acetic acid. The amino group attacks the ketone, followed by cyclization onto the ester.

  • Aromatization: If a dihydropyridine is formed, oxidation (e.g., with DDQ or air/charcoal) yields the aromatic pyridine.

  • Hydrolysis: If the product is an ether or ester, acidic hydrolysis yields the free 3-ol.

Method B: Directed Ortho-Metallation (DoM) (Laboratory Route)

This method allows for the precise introduction of the


 group onto a protected 3-hydroxypyridine.

Mechanism: The O-carbamate or O-MOM group at C3 acts as a Directed Metallation Group (DMG), directing lithiation to the C4 position.

Step-by-Step Protocol:

  • Protection: Convert 3-hydroxypyridine to 3-(methoxymethoxy)pyridine (MOM-protection) using

    
     and 
    
    
    
    in THF.
  • Lithiation:

    • Cool solution of 3-(MOM)pyridine in anhydrous THF to

      
      .
      
    • Add LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv) dropwise.

    • Note: Lithiation occurs preferentially at C4 due to the chelating effect of the MOM group and the inductive effect of the nitrogen.

  • Trifluoromethylation:

    • Add an electrophilic

      
       source, such as S-(trifluoromethyl)dibenzothiophenium triflate  (Umemoto’s Reagent) or generate 
      
      
      
      in situ.
    • Alternative: Quench with iodine to get 4-iodo, then use

      
       (generated from Ruppert-Prakash reagent 
      
      
      
      +
      
      
      +
      
      
      ).
  • Deprotection: Treat with dilute

    
     in methanol to remove the MOM group, yielding this compound.
    

Synthesis start 3-Hydroxypyridine step1 Protection (MOM-Cl) Yields: 3-MOM-Pyridine start->step1 step2 Directed Lithiation (-78°C, LDA, THF) Target: C4-Li Species step1->step2  DoM Effect   step3 Electrophilic CF3 Source (or Iodination + CuCF3) step2->step3 step4 Deprotection (HCl/MeOH) step3->step4 final This compound step4->final caption Figure 2: Directed Ortho-Metallation (DoM) strategy for regioselective synthesis.

Figure 2: Synthetic workflow utilizing Directed Ortho-Metallation for regiocontrol.

Reactivity & Functionalization

The this compound scaffold offers distinct reactive sites for diversification.

O-Alkylation vs. N-Alkylation

Under basic conditions, the ambient nucleophile (pyridinate anion) can react at either the Oxygen or the Nitrogen.

  • O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl halides with

    
    ) and non-polar solvents.
    
  • N-Alkylation: Favored by "soft" electrophiles and polar aprotic solvents, leading to pyridones.

  • Control: The bulky C4-

    
     group sterically hinders the Oxygen slightly, but electronically it reduces the nucleophilicity of the Nitrogen significantly, often improving O-selectivity  compared to non-fluorinated analogs.
    
Cross-Coupling

The C-OH bond can be activated as a triflate (


) or nonaflate (

) for Palladium-catalyzed coupling.
  • Reagent: Triflic anhydride (

    
    ) + Pyridine base.
    
  • Reaction: Suzuki-Miyaura coupling at C3 to introduce biaryl motifs. The C4-

    
     group remains stable under standard Pd-catalyzed conditions.
    

Medicinal Chemistry Applications

Bioisosterism

The this compound moiety is a bioisostere for:

  • Salicylic Acid: The OH and Ring-N mimic the H-bond network of the acid/phenol, while

    
     mimics the lipophilic bulk of a chloro or methyl group.
    
  • Catechols: It replaces metabolically unstable catechol moieties in kinase inhibitors, preventing quinone formation.

Case Study Context

In kinase inhibitors (e.g., targeting BRAF or VEGFR), the 3-hydroxy group often forms a critical H-bond with the "hinge region" of the kinase ATP-binding pocket. The adjacent


 group serves two roles:
  • Hydrophobic Fill: Occupies the hydrophobic back-pocket (Gatekeeper residue).

  • Electronic Modulation: Lowers the pKa of the OH, strengthening the H-bond interaction with backbone carbonyls.

Safety & Handling

  • Hazards: Fluorinated pyridines can cause severe eye irritation and skin sensitization.

  • Volatility: While solid, the precursors (fluorinated ketones) are volatile and lachrymators.

  • Stability: The

    
     bond is generally inert, but strong reducing agents (e.g., 
    
    
    
    ) at high temperatures should be avoided to prevent defluorination.

References

  • Schlosser, M., et al. "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness."[4] Chemical Society Reviews, 2007.[4] Link

  • Reissig, H.U., et al. "Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives." The Journal of Organic Chemistry, 2009. Link

  • Yamamoto, Y., et al. "Dearomative transformation of CF3-substituted pyridine-3-ols via oxidopyridinium cycloaddition."[1] Chemical Science, 2022.[5] (Discusses advanced reactivity of this specific scaffold).

  • Umemoto, T. "Electrophilic Trifluoromethylating Reagents." Chemical Reviews, 1996. (Foundational text on introducing the CF3 group). Link

  • Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Technical Guide: Safety, Handling, and Hazard Profile of 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3) is a specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and agrochemicals.[1] Its structural utility lies in the bioisosteric replacement of phenols and the metabolic blocking capability of the trifluoromethyl (


) group.[1]

Critical Safety Insight: Unlike standard pyridines, the electron-withdrawing nature of the


 group at the C4 position significantly increases the acidity of the C3-hydroxyl group (predicted pKa ~6.4). This makes the compound more corrosive to mucous membranes than typical phenols and alters its solubility profile in aqueous workups.[1] This guide details the specific engineering controls, PPE, and emergency protocols required to handle this compound safely.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical properties is the first line of defense.[1] The acidity (pKa) is the defining characteristic that dictates both safety and extraction protocols.[1]

PropertyDataTechnical Context
Chemical Name This compoundAlso known as 3-Hydroxy-4-(trifluoromethyl)pyridine
CAS Number 936841-71-3 Unique identifier for the free base.[1][2]
Molecular Weight 163.10 g/mol --
Appearance White to off-white solidHygroscopic; tends to clump if exposed to moisture.[1]
Acidity (pKa) ~6.4 (Predicted) Significantly Acidic. The

group stabilizes the anion, making it ~1000x more acidic than phenol (pKa 10).
Solubility DMSO, Methanol, DCMSoluble in basic aqueous solutions (forms phenoxide salt).
LogP ~1.7Moderate lipophilicity; penetrates skin barriers.[1]

Toxico-Pharmacological Context & Hazards[1][5]

GHS Hazard Classification

This compound is classified under GHS as a Category 2 Skin/Eye Irritant and Category 3 STOT (Respiratory).[1]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Mechanism of Toxicity (Expert Insight)

While standard SDSs list "irritation," the causality is specific:

  • Acidic Corrosivity: Upon contact with moisture (sweat, tears, mucous membranes), the compound protonates water, lowering local pH.[1] The

    
    -stabilized anion is stable enough to penetrate tissue layers, leading to deep-tissue irritation unlike simple mineral acids which burn superficially.[1]
    
  • Metabolic Stability: The

    
     group blocks cytochrome P450 oxidative metabolism at the 4-position.[1] If absorbed systemically, the compound resists degradation, potentially prolonging its toxicological half-life compared to non-fluorinated analogues.[1]
    
  • Fluoride Ion Release (Low Risk but Critical): Under extreme conditions (fire or strong nucleophilic attack), the

    
     bonds can degrade, releasing fluoride ions (
    
    
    
    ), which scavenge calcium in the blood (hypocalcemia).[1] Note: This is rare in standard handling but critical for fire response.

Strategic Handling & Engineering Controls[1]

The "Acidic Pyridine" Protocol

Standard "fume hood and gloves" advice is insufficient.[1] The handling protocol must account for the compound's acidity and volatility as a dust.[1]

Engineering Controls:

  • Primary: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.[1]

  • Secondary: Static-dissipative weighing boats to prevent dust scattering (fluorinated powders often carry static charge).[1]

PPE Selection Matrix:

Hazard VectorStandard PPEExpert Recommendation
Skin Contact Nitrile GlovesDouble Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil).[1] The outer glove should be changed immediately upon splash.[1]
Eye Contact Safety GlassesChemical Goggles: Due to the fine particle size and acidity, glasses with side shields are insufficient.[1] Goggles seal the eyes from acidic dust.[1]
Inhalation Surgical MaskP95/N95 Respirator: If weighing >100mg outside a hood (not recommended), a fitted respirator is mandatory.[1]
Handling Decision Tree (Graphviz)

This logic flow ensures the correct containment level is selected based on the operation scale.[1]

HandlingProtocol Start Operation: Handle 4-(CF3)pyridin-3-ol Scale Determine Scale & State Start->Scale SmallSolid < 1g (Solid/Powder) Scale->SmallSolid Weighing LargeSolid > 1g (Solid/Powder) Scale->LargeSolid Weighing/Transfer Solution In Solution (DCM/DMSO) Scale->Solution Reaction/Workup Hood Standard Fume Hood (Sash at 18 inches) SmallSolid->Hood Iso Powder Containment Hood or Glovebox LargeSolid->Iso Static Use Anti-Static Gun/Bar (Fluorinated solids represent static risk) LargeSolid->Static Solution->Hood DoubleGlove Double Nitrile Gloves + Lab Coat Hood->DoubleGlove Iso->DoubleGlove Waste Segregate: Fluorinated Waste Stream DoubleGlove->Waste

Caption: Operational decision tree for selecting containment based on scale. Note the requirement for static control with larger powder volumes.

Experimental Protocols: Synthesis & Workup

Self-Validating Workup System

Because the pKa is ~6.4, standard acid/base extractions must be modified.[1]

The Problem: In a standard workup using 1M NaOH (pH 14), the compound will be fully deprotonated (anionic) and stay in the water layer. The Solution: A pH-controlled extraction.[1]

Step-by-Step Protocol:

  • Reaction Quench: Quench reaction mixture with water.

  • Acidification: Adjust aqueous layer pH to ~4.0 using 1M HCl. Why? At pH 4 (2 units below pKa), the compound is >99% neutral and extractable.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Validation: Spot the aqueous layer on TLC.[1] If UV active, pH is likely too high.[1] Re-acidify and re-extract.

  • Washing: Wash organic layer with Brine, NOT saturated

    
    .[1]
    
    • Reasoning: Saturated

      
       has a pH of ~8.[1]3. This is above the pKa (6.4), causing the product to deprotonate and wash back into the aqueous waste.[1]
      
Waste Disposal
  • Stream: Fluorinated Organic Waste . Do not mix with general organic solvents if your facility separates halogens for high-temperature incineration.[1]

  • Labeling: Must explicitly state "Contains CF3-pyridine derivatives."[1]

Emergency Response & Decontamination

Exposure Response Workflow

Immediate action is required to mitigate the acidic irritation.[1]

EmergencyResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash EyeWash Eye Wash Station (15 mins, hold eyelids open) Eye->EyeWash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Calcium Apply Calcium Gluconate Gel? (ONLY if HF suspected from fire) Wash->Calcium If thermal decomp. Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeWash->Medical FreshAir->Medical

Caption: Emergency response workflow. Note: Calcium Gluconate is generally reserved for HF exposure, but should be available if the compound was involved in a fire.

Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don goggles, double nitrile gloves, and N95 respirator.[1]

  • Neutralize: Cover spill with sodium carbonate or spill pillow to neutralize acidity.[1]

  • Clean: Sweep up (do not vacuum to avoid dust generation) and place in a sealed container labeled "Fluorinated Waste."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704289, 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Context on metabolic stability of CF3 groups).

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and GHS Classifications.[1] Retrieved from [Link][1]

Sources

The Trifluoromethylpyridine Warhead: Mechanisms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of trifluoromethylpyridine (TFMP) motifs in drug discovery and agrochemistry.

An In-Depth Technical Guide for Researchers

Introduction: The "Fluorine Effect" in Pyridine Scaffolds

The trifluoromethylpyridine (TFMP) moiety is not merely a structural decoration; it is a functional "warhead" in medicinal and agricultural chemistry. Its incorporation into a bioactive molecule fundamentally alters the physicochemical landscape of the ligand, driving potency through three distinct mechanisms:

  • Electronic Modulation: The strongly electron-withdrawing

    
     group (
    
    
    
    ) significantly lowers the
    
    
    of the pyridine nitrogen, reducing its basicity. This prevents unwanted protonation at physiological pH, often improving membrane permeability (LogD).
  • Metabolic Blockade: The

    
     bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a 
    
    
    
    group at metabolic "hotspots" (e.g., positions prone to oxidative metabolism by CYP450s) dramatically extends the half-life (
    
    
    ) of the compound.
  • Lipophilic Occupancy: The trifluoromethyl group has a volume roughly equivalent to an isopropyl group but with significantly higher lipophilicity (

    
    ). This allows it to fill hydrophobic pockets in target proteins (e.g., kinase allosteric sites) with high shape complementarity.
    

Agrochemical Mechanisms: Neuro-Modulation and Cytoskeletal Collapse

The agricultural sector has pioneered the use of TFMPs to target novel biological pathways that have no equivalent in mammalian systems, ensuring high selectivity.

Case Study A: Flonicamid & The Chordotonal Organ Modulators

Compound: Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) Target: Chordotonal Organs (Stretch Receptors) IRAC Group: 29 (Chordotonal Organ Modulators)

Mechanism of Action (MoA): Flonicamid acts as a pro-insecticide .[1] Upon ingestion by hemipteran pests (aphids, whiteflies), it is metabolized into 4-trifluoromethylnicotinamide (TFNA-AM) .[1] Unlike neonicotinoids that target the nicotinic acetylcholine receptor (nAChR), TFNA-AM targets the chordotonal organs —mechanosensory structures responsible for detecting joint position and gravity.

  • The Pathway: TFNA-AM does not bind directly to the TRPV channels (as Pymetrozine does).[2] Instead, it acts upstream, inhibiting a specific nicotinamidase enzyme. This inhibition leads to an accumulation of substrates or depletion of products that constitutively activates the TRPV channels in the chordotonal cilia.

  • The Phenotype: The insect loses proprioception, perceiving false signals of movement. It stops feeding immediately (starvation effect) and exhibits "drunken" coordination before death.

Flonicamid_MoA Flonicamid Flonicamid (Pro-Insecticide) Metabolism In Vivo Metabolism (Insect Gut/Hemolymph) Flonicamid->Metabolism TFNA_AM 4-Trifluoromethylnicotinamide (Active Metabolite) Metabolism->TFNA_AM Hydrolysis Target Upstream Modulator (Nicotinamidase Inhibition?) TFNA_AM->Target Binding TRPV TRPV Channel (Chordotonal Cilia) Target->TRPV Constitutive Activation Physiology False Mechanosensory Signaling TRPV->Physiology Ca2+ Influx Death Feeding Cessation & Starvation Physiology->Death

Caption: The activation pathway of Flonicamid, transitioning from pro-drug to the active metabolite TFNA-AM, which disrupts mechanotransduction.

Case Study B: Fluopicolide & Spectrin Delocalization

Compound: Fluopicolide Target: Spectrin-like Proteins FRAC Group: 43

Mechanism of Action: Fluopicolide represents a unique class of anti-oomycete fungicides. It targets spectrin-like proteins which link the plasma membrane to the actin cytoskeleton.

  • Binding: The TFMP moiety facilitates entry into the cell and binding to the spectrin-like protein complex.

  • Delocalization: Upon binding, spectrin is rapidly delocalized from the membrane to the cytoplasm.

  • Collapse: Without the spectrin anchor, the actin cytoskeleton collapses. This is visually confirmed by the immediate swelling and bursting of zoospores (lysis) within minutes of exposure.

Pharmaceutical Precision: Protease and Receptor Inhibition

In drug development, the TFMP group is often used to optimize binding kinetics and metabolic stability.

Case Study C: Tipranavir (HIV Protease Inhibitor)

Compound: Tipranavir (Aptivus) Structure: Contains a 5-(trifluoromethyl)-2-pyridinesulfonamide scaffold.[3][4][5][6]

Mechanism: Tipranavir is a non-peptidic protease inhibitor (NPPI).[4] Traditional PIs mimic the transition state of the peptide substrate. Tipranavir, however, uses the TFMP-sulfonamide scaffold to bind to the HIV-1 protease active site with fewer hydrogen bonds than peptidic inhibitors.

  • Role of TFMP: The trifluoromethylpyridine group occupies the S3/S3' hydrophobic pocket of the protease. The rigidity of the pyridine ring combined with the hydrophobic bulk of the

    
     group creates a high-affinity "anchor" that is less sensitive to the point mutations (e.g., V82A) that render other PIs ineffective. This "flexible fit" allows Tipranavir to remain effective against multi-drug-resistant HIV strains.
    
Case Study D: Apalutamide (Prostate Cancer)

Compound: Apalutamide (Erleada) Structure: Features a fluorinated pyridine linked to a thiohydantoin core.[7]

Mechanism: Apalutamide is a second-generation Androgen Receptor (AR) antagonist.

  • Role of TFMP: The fluorinated pyridine ring is critical for high-affinity binding to the AR ligand-binding domain (LBD). The electron-deficient nature of the pyridine (enhanced by the

    
     group) strengthens 
    
    
    
    stacking interactions within the binding pocket, while the
    
    
    group itself fills a specific hydrophobic sub-pocket, preventing the conformational change required for AR nuclear translocation and DNA binding.

Validated Experimental Protocols

To validate the mechanism of action for novel TFMP derivatives, the following self-validating protocols are recommended.

Protocol A: Ex Vivo Chordotonal Organ Electrophysiology

Purpose: To confirm "Flonicamid-like" activity by measuring mechanosensory inhibition in Drosophila larvae.

Materials:

  • Drosophila melanogaster (3rd instar larvae).

  • Dissection saline (HL3.1 buffer: 70 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 10 mM NaHCO3, 5 mM Trehalose, 115 mM Sucrose, 5 mM HEPES, pH 7.2).

  • Suction electrode (glass capillary pulled to ~10 µm tip).

  • Piezo-electric actuator (for mechanical stimulation).

Workflow:

  • Dissection: Pin the larva dorsal-side up. Fillet open along the dorsal midline to expose the lateral chordotonal organs (lch5) on the body wall. Remove gut and fat body.

  • Perfusion: Perfuse the preparation with HL3.1 saline.

  • Electrode Placement: Place the suction electrode on the axonal bundle of the lch5 organ. Apply gentle suction to seal.

  • Baseline Recording: Record spontaneous action potentials (APs) for 2 minutes.

  • Stimulation: Attach the piezo actuator probe to the cap cell (attachment point) of the lch5 organ. Apply a 10 µm displacement (step pulse) for 500 ms.

  • Treatment: Perfuse with 10 µM TFNA-AM (Note: Use the metabolite, not parent Flonicamid, for immediate effect).

  • Readout:

    • Control: A burst of APs occurs at the onset and offset of the stretch.

    • Positive Hit: A significant increase in spontaneous firing frequency (constitutive activation) followed by a silencing of the mechanically evoked response within 10-20 minutes.

Protocol B: Spectrin Delocalization Assay

Purpose: To validate "Fluopicolide-like" cytoskeletal disruption in Oomycetes.

Workflow:

  • Culture: Grow Phytophthora infestans zoospores in pea broth at 18°C.

  • Treatment: Treat cell suspension with the test compound (e.g., 5 ppm) for 10 minutes . (Include 0.1% DMSO solvent control).

  • Fixation: Rapidly fix cells with 4% paraformaldehyde in PBS (pH 7.4) for 30 minutes.

  • Permeabilization: Wash with PBS, then incubate in 0.1% Triton X-100 for 10 minutes.

  • Staining:

    • Primary Ab: Anti-spectrin monoclonal antibody (1:200 dilution) overnight at 4°C.

    • Secondary Ab: Alexa Fluor 488-conjugated anti-mouse IgG (1:500) for 1 hour.

  • Microscopy: Image using Confocal Laser Scanning Microscopy (CLSM).

  • Quantification (Table 1):

Table 1: Data Interpretation for Spectrin Assay

ObservationLocalization PatternInterpretation
Control Sharp, defined fluorescence at the plasma membrane periphery.Intact Cytoskeleton
Active Hit Diffuse, cytoplasmic fluorescence; "hollow" membrane.Spectrin Delocalization (Fluopicolide-like)
Toxic/Non-specific Clumped fluorescence or fragmented cell debris.General Cytotoxicity (Not specific MoA)

Synthesis: Building the Warhead

The synthesis of TFMP derivatives typically follows one of two robust routes, chosen based on the substitution pattern required.

  • Cyclocondensation (De Novo Ring Formation):

    • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Amides.

    • Utility: Best for generating 2- or 6-trifluoromethylpyridines.

    • Advantage:[8] Allows installation of the

      
       group early in the synthesis from stable precursors.
      
  • Halogen-Exchange (The Industrial Standard):

    • Reagents: Trichloromethylpyridine + HF (or SbF3).

    • Utility: Industrial scale production of precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.

    • Advantage:[8] Cost-effective for simple substitution patterns used in agrochemicals (e.g., Fluazifop, Haloxyfop).

References

  • Insecticide Resistance Action Committee (IRAC). (2024).[1] IRAC Mode of Action Classification Scheme, Version 10.5.Link

  • Morita, M., et al. (2014). "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding."[9] Pest Management Science, 70(10). Link

  • Toquin, V., et al. (2006). "A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein." Modern Fungicides and Antifungal Compounds V. Link

  • Turner, S. R., et al. (2005). "Tipranavir (PNU-140690): A non-peptidic HIV protease inhibitor for the treatment of ritonavir-resistant HIV."[6] Journal of Medicinal Chemistry. Link

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Describes Apalutamide/ARN-509).[5] Link

  • Spalthoff, C., et al. (2022). "Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide."[1][2] Pest Management Science. Link

Sources

Methodological & Application

Application Notes: The Strategic Deployment of 4-(Trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the trifluoromethylpyridine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of a specific, highly functionalized reagent: 4-(Trifluoromethyl)pyridin-3-ol . We will explore its unique physicochemical properties, its role as a versatile synthetic intermediate, and its application in designing targeted therapies, particularly as a phenol bioisostere in kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's distinct advantages to overcome common challenges in lead optimization, such as metabolic instability and off-target toxicity. Detailed, field-tested protocols for its derivatization are provided to accelerate discovery programs.

Introduction: The Rationale for Fluorinated Pyridinols

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutics.[1] Its utility stems from its ability to engage in hydrogen bonding, its aqueous solubility at physiological pH, and its versatile chemistry. When combined with a trifluoromethyl (-CF3) group, the resulting scaffold gains significant advantages. The -CF3 group is a powerful modulator of a molecule's properties, known to enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, which can lead to improved binding affinity and better pharmacokinetic profiles.[2][3]

The this compound scaffold combines these features with a crucial hydroxyl group, creating a unique building block with exceptional potential. This arrangement allows it to act as a bioisosteric replacement for substituted phenols—a common motif in bioactive compounds that is often plagued by rapid phase II metabolism (glucuronidation or sulfation).[4][5] By replacing a phenyl ring with a pyridine, chemists can introduce a hydrogen bond acceptor (the pyridine nitrogen) and alter the electronic distribution, while the 3-ol group preserves the critical hydrogen-bonding donor capability of a phenol. The 4-CF3 group further refines these properties, making this a highly tunable and strategic scaffold for lead optimization.

Physicochemical Properties and Design Principles

The strategic value of this compound is rooted in the interplay between its three key components: the pyridine core, the hydroxyl group, and the trifluoromethyl group. Understanding these properties is critical for predicting its behavior and designing effective experiments.

dot graph Logical_Relationships { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Logical relationships between scaffold properties and drug discovery outcomes.

The Phenol Bioisostere Concept

Phenols are prevalent in drug design but are often metabolic liabilities. The this compound scaffold serves as an excellent bioisostere by mimicking the key hydrogen-bonding donor feature of a phenol while offering improved properties.[4][6]

PropertyPhenolThis compound (Predicted)Rationale for Advantage
pKa (Acidity) ~10.0[7]~8.0 - 8.5The electron-withdrawing -CF3 group and pyridine nitrogen lower the pKa, making the -OH a stronger H-bond donor and increasing its acidity.[2][8] This can enhance binding to targets like kinase hinge regions.
Metabolism High (Prone to Glucuronidation)[5]Low to ModerateThe pyridine nitrogen disrupts the recognition by UGT enzymes, significantly reducing Phase II conjugation and improving metabolic stability.
Solubility ModerateModerate to HighThe pyridine nitrogen can be protonated at physiological pH, increasing aqueous solubility compared to a lipophilic substituted phenol.
H-Bonding Donor (-OH)Donor (-OH) & Acceptor (Pyridine N)Offers an additional vector for interaction with the target protein, potentially increasing binding affinity and selectivity.

Synthesis and Derivatization Strategies

While the direct synthesis of this compound can be challenging, it is often accessible through multi-step sequences starting from commercially available trifluoromethylated building blocks.[1][9] More importantly, once obtained, it serves as a versatile platform for library synthesis. Its two primary reactive handles are the hydroxyl group and the pyridine ring itself.

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Typical workflow for library synthesis using the scaffold.

Key Derivatization Reactions
  • O-Alkylation/Arylation: The hydroxyl group can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with a wide range of alkyl or aryl halides. This is the most direct method for probing the solvent-exposed region around the core.

  • Cross-Coupling Reactions: The pyridine ring can first be halogenated at positions 2, 5, or 6. These halogenated intermediates are then substrates for powerful C-C and C-N bond-forming reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.[10]

Application Case Study: Kinase Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is frequently deregulated in cancer.[11] Many successful kinase inhibitors achieve their potency and selectivity by forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The this compound scaffold is an ideal "hinge-binder" for several reasons:

  • The pyridinol -OH group acts as a hydrogen bond donor.

  • The pyridine nitrogen can act as a hydrogen bond acceptor.

  • The trifluoromethyl group can be oriented towards a hydrophobic pocket, increasing binding affinity.

A prominent example of a drug candidate utilizing a related scaffold is Bimiralisib (PQR309) , a potent, brain-penetrant PI3K/mTOR inhibitor.[12] Bimiralisib features a 2-amino-4-(trifluoromethyl)pyridine moiety where the amino group forms critical hydrogen bonds with aspartate residues in the binding pocket.[12] Replacing the amino group with a hydroxyl group, as in our scaffold, would preserve the crucial hydrogen bond donor capability while altering other physicochemical properties.

Kinase_Binding

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis to derivatize the hydroxyl group.

Causality and Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, though it may require higher temperatures and longer reaction times.

  • Solvent: Anhydrous DMF or THF are used as they are polar aprotic solvents that effectively solvate the cation of the resulting alkoxide but do not interfere with the nucleophilic attack. Anhydrous conditions are critical as NaH reacts violently with water.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is typically run at room temperature or with gentle heating to achieve a reasonable reaction rate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Observation Note: Vigorous bubbling (H₂ evolution) will be observed. Stir until the bubbling ceases (approx. 30-60 minutes), indicating complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol assumes a starting material of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, which would be prepared in a prior step.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand is used. The choice of ligand is crucial for catalytic cycle efficiency and can prevent side reactions.

  • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step of the catalytic cycle. It also neutralizes any acid formed.

  • Solvent System: A biphasic solvent system (e.g., Dioxane/Water or Toluene/Water) is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Inert Atmosphere: Degassing the reaction mixture (e.g., by bubbling argon through the solution) is absolutely critical to remove oxygen, which can oxidize the Pd(0) active catalyst and deactivate it.

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add the 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (1.0 eq), the desired aryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reagent Addition: Add the base (e.g., Na₂CO₃, 3.0 eq).

  • Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane and Water, in a 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a high-value scaffold for medicinal chemists engaged in lead optimization. Its defining feature as a metabolically robust phenol bioisostere, combined with the electronic modulation provided by the trifluoromethyl group, makes it an exceptional tool for enhancing drug-like properties.[2] By leveraging the reactivity of both the hydroxyl group and the pyridine core, researchers can rapidly generate diverse libraries to probe structure-activity relationships and develop candidates with superior potency, selectivity, and pharmacokinetic profiles. The protocols and strategic insights provided herein serve as a comprehensive guide for the effective application of this promising building block in drug discovery programs.

References

  • Dudley, D. A., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Li, L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Beaufils, F., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Research. Available at: [Link]

  • Krusche, M., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link]

  • Comins, D. L., et al. (2001). Synthesis of 3-Pyridinols Functionalized at C4. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Phenol. Wikipedia. Available at: [Link]

  • Krusche, M., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

  • Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Roy, H. N., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH. Available at: [Link]

  • Leito, I., et al. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Al-Juboori, F. H. (2013). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Kubyshkin, V., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Available at: [Link]

  • Das, B., et al. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Menéndez, J. C., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • CBSE Academic (2024). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). CBSE. Available at: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

  • LibreTexts Chemistry (2025). 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Al-Juboori, F. H. (2014). Influence of different of ethanol percentages on pKa values for some imines derived from 3-acetyl and 4-acetyl pyridines. Iraqi Academic Scientific Journals. Available at: [Link]

Sources

analytical methods for 4-(Trifluoromethyl)pyridin-3-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 4-(Trifluoromethyl)pyridin-3-ol

Abstract

This compound (CAS 936841-71-3) is a critical fluorinated heterocyclic building block used in the synthesis of next-generation agrochemicals and pharmaceuticals. Its unique electronic profile—combining the electron-withdrawing trifluoromethyl group with an ionizable hydroxyl moiety—presents specific analytical challenges. This guide details a multi-modal characterization strategy, integrating NMR, HPLC-UV/MS, and physicochemical profiling to ensure structural integrity and purity.

Physicochemical Profile & Safety

Before initiating analysis, it is vital to understand the compound's behavior in solution and solid states. The electron-withdrawing


 group significantly increases the acidity of the adjacent hydroxyl group compared to non-fluorinated pyridinols.
PropertySpecification / ValueNotes
CAS Number 936841-71-3
Formula

MW: 163.10 g/mol
Appearance White to pale yellow solidColoration often indicates oxidation or trace iron impurities.
pKa (Predicted) ~6.41Significantly more acidic than 3-hydroxypyridine (pKa ~8.7).
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water unless pH > 7.
Hygroscopicity ModerateStore under inert atmosphere (Ar/N2) at 2-8°C.

Analytical Strategy Overview

The following workflow illustrates the decision matrix for characterizing this compound, moving from identity confirmation to purity release.

AnalyticalWorkflow Sample Crude/Synthesized Sample NMR Structural ID (NMR) 1H, 13C, 19F Sample->NMR Step 1: Identity NMR->Sample Fail: Re-purify Purity Purity Profiling (HPLC-UV/MS) NMR->Purity Confirmed Purity->Sample Fail: Recrystallize SolidState Solid State (MP, IR) Purity->SolidState >98% Purity Release Certificate of Analysis (CoA) SolidState->Release Pass

Figure 1: Step-wise analytical decision matrix for releasing fluorinated pyridinol batches.

Method 1: Nuclear Magnetic Resonance (NMR)[2][3][4][5]

Objective: Definitive structural elucidation. The


 group provides a unique handle for 

NMR, while

NMR reveals characteristic coupling patterns.
Protocol A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the compound's polarity and potential for hydrogen bonding.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.0 ppm) for

    
    ; 
    
    
    
    (0.0 ppm) or internal standard (
    
    
    -trifluorotoluene, -63.7 ppm) for
    
    
    .
Key Spectral Features

1.


 NMR (376 MHz, DMSO-

):
  • Signal: Singlet (s) appearing in the range of -60 to -65 ppm .

  • Diagnostic Value: Integration of this peak against an internal standard is the most accurate method for determining absolute assay purity (qNMR), avoiding extinction coefficient errors common in UV methods.

2.


 NMR (400 MHz, DMSO-

):
  • 
     ~11.0 ppm (br s, 1H):  Hydroxyl (-OH) proton. Broadening indicates exchange; may disappear if 
    
    
    
    is added.
  • 
     ~8.2 - 8.5 ppm (s/d, 1H):  H-2 proton (between N and OH). Typically a singlet or fine doublet due to long-range coupling.
    
  • 
     ~8.0 - 8.3 ppm (d, 1H):  H-6 proton (adjacent to N).
    
  • 
     ~7.5 - 7.8 ppm (d, 1H):  H-5 proton (adjacent to 
    
    
    
    ).

3.


 NMR (100 MHz, DMSO-

) - The Coupling "Fingerprint":
The carbon atoms will exhibit splitting due to the fluorine atoms (

).
  • 
     Carbon:  Quartet (
    
    
    
    Hz) at ~120-125 ppm.[1]
  • C-4 (Ipso): Quartet (

    
     Hz).
    
  • C-3/C-5 (Ortho): Small quartets (

    
     Hz) may be observed.
    

Method 2: Chromatographic Purity (HPLC-UV/MS)

Objective: Quantify impurities (regioisomers, starting materials) and confirm molecular weight.

Challenge: The phenolic nature means peak shape can tail severely on standard silica-based C18 columns due to silanol interactions. Solution: Use an acidic mobile phase to keep the hydroxyl group protonated (neutral), improving peak symmetry.

Protocol B: HPLC Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µmSterically protected phases resist acid hydrolysis and reduce silanol activity.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the -OH (pKa ~6.4).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for fluorinated aromatics than MeOH.
Gradient 5% B to 95% B over 15 minGeneral screening gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 210 nm254 nm for aromatic ring; 210 nm for non-aromatic impurities.
Mass Spec ESI (+) and (-)ESI(+) :

. ESI(-) :

(Often more sensitive for phenols).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for quantitative accuracy).

  • Retention Time: Stable ± 0.1 min.

  • Resolution: > 2.0 between the main peak and any regioisomer (e.g., 2-OH isomer).

Method 3: Solid State Characterization

Objective: Confirm physical form and thermal stability.

  • Melting Point:

    • Expected range: 146 - 148 °C (Note: Literature values vary; pure crystalline forms often exhibit sharp ranges. Broad ranges >2°C indicate impurities or amorphous content).

  • IR Spectroscopy (ATR):

    • ~3100-3400 cm

      
      :  Broad O-H stretch (intermolecular H-bonding).
      
    • ~1100-1350 cm

      
      :  Strong C-F stretching bands (multiple peaks).
      
    • ~1580-1600 cm

      
      :  Pyridine ring breathing modes.
      

Storage and Handling

  • Stability: Fluorinated pyridines are generally stable, but the hydroxyl group makes this compound susceptible to oxidation over long periods.

  • Protocol: Store in amber vials (protect from light) under Nitrogen or Argon at 2-8°C.

  • Safety: Treat as a potential irritant. The

    
     group enhances lipophilicity, potentially increasing skin absorption relative to non-fluorinated analogs.
    

References

  • ChemicalBook. 3-Hydroxy-4-(trifluoromethyl)pyridine Properties and Spectral Data.Link

  • PubChem. Compound Summary: 3-Hydroxy-4-(trifluoromethyl)pyridine.[2]Link

  • Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)pyridine derivatives.Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (General reference for heterocyclic acidity). Link

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

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Application Notes and Protocols for NMR Spectroscopy of 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(Trifluoromethyl)pyridin-3-ol. This compound is a vital heterocyclic building block in medicinal chemistry and agrochemical development, largely due to the influence of the trifluoromethyl group on its physicochemical properties.[1][2][3] Accurate structural confirmation and purity assessment are critical, for which NMR spectroscopy is the most powerful analytical tool. These notes detail the underlying scientific principles, provide validated, step-by-step protocols for ¹H, ¹³C, and ¹⁹F NMR acquisition, and offer a detailed guide to spectral interpretation. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to empower researchers to adapt these methods for related molecular scaffolds.

Introduction: The Significance of this compound

This compound belongs to the class of fluorinated pyridines, which are key structural motifs in a wide array of pharmaceuticals and agrochemicals.[2][3] The incorporation of a trifluoromethyl (-CF₃) group into the pyridine scaffold imparts several desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, this moiety is found in numerous kinase inhibitors, bioactive molecules, and modern pesticides.

Given its importance, unambiguous characterization of this compound is paramount. NMR spectroscopy provides an unparalleled depth of structural information, allowing for the precise determination of atomic connectivity and stereochemistry. This guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound.

Theoretical Framework for NMR Analysis

The NMR spectrum of this compound is dictated by the interplay of the electronic properties of its constituent parts: the pyridine ring, the electron-withdrawing -CF₃ group, and the electron-donating hydroxyl (-OH) group.

  • ¹H NMR: The three aromatic protons will exhibit distinct chemical shifts. The proton at the C-2 position is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom. The protons at C-5 and C-6 will be influenced by both the nitrogen atom and the adjacent hydroxyl group. The -OH proton itself will typically appear as a broad singlet, with a chemical shift that is highly sensitive to solvent, concentration, and temperature.[4]

  • ¹³C NMR: The pyridine ring will show five distinct aromatic carbon signals. The carbon atom directly bonded to the -CF₃ group (C-4) will be significantly deshielded and will appear as a characteristic quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms.[5][6] Other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings to the fluorine atoms (ⁿJCF).[7]

  • ¹⁹F NMR: As a nucleus with spin I=½ and 100% natural abundance, ¹⁹F is highly amenable to NMR analysis.[8][9] The three fluorine atoms of the -CF₃ group are chemically equivalent and are expected to produce a single signal (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive probe of the electronic environment.[10]

The through-bond scalar coupling (J-coupling) between nuclei provides definitive evidence of connectivity. Key couplings to anticipate are:

  • ³JHH (vicinal proton-proton coupling) between adjacent aromatic protons.

  • ¹JCF (one-bond carbon-fluorine coupling) for the C-CF₃ bond.

  • ⁿJCF and ⁿJHF (long-range carbon-fluorine and proton-fluorine couplings).

Experimental Workflow and Protocols

A robust NMR analysis follows a systematic workflow, from careful sample preparation to the acquisition of complementary spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh 5-10 mg of This compound b Select Deuterated Solvent (e.g., DMSO-d6, CDCl3) a->b c Dissolve sample in ~0.6 mL of solvent b->c d Transfer to 5 mm NMR Tube c->d e ¹H NMR (Proton Spectrum) d->e Insert into Spectrometer f ¹³C{¹H} NMR (Carbon Spectrum) g ¹⁹F NMR (Fluorine Spectrum) h 2D NMR (Optional) (COSY, HSQC, HMBC) i Process Spectra (FT, Phasing, Baseline Correction) h->i j Reference Spectra (TMS, CFCl3) i->j k Assign Signals & Measure Coupling Constants j->k l Structural Confirmation & Purity Assessment k->l

Figure 1: Standard workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale for Solvent Choice:

  • DMSO-d₆: A highly polar aprotic solvent, excellent for solubilizing polar compounds like pyridinols. The hydroxyl proton (-OH) signal is typically well-resolved and exchanges slowly, making it observable.

  • CDCl₃: A less polar solvent. While effective for many organic molecules, the -OH proton may exchange rapidly with trace water or be very broad, potentially complicating its observation. Solvent effects can cause significant shifts in proton and carbon resonances.[11]

Procedure:

  • Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Most high-quality NMR solvents contain an internal standard like Tetramethylsilane (TMS).[12][13]

  • Vortex the vial gently until the sample is fully dissolved. A brief sonication may be required.

  • Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Parameter¹H Acquisition¹³C{¹H} Acquisition¹⁹F AcquisitionCausality & Justification
Pulse Program zg30zgpg30zgStandard 1D acquisition with a 30° flip angle for ¹H/¹³C to balance signal and relaxation time. Proton decoupling is essential for ¹³C to simplify the spectrum and provide a sensitivity boost (NOE).
Spectrometer Freq. 400 MHz100.6 MHz376.5 MHzStandard frequencies for a 400 MHz instrument.
Spectral Width (SW) ~16 ppm~220 ppm~200 ppmSW must encompass all expected signals. Aromatic protons are typically 6-9 ppm. Aromatic/olefinic carbons are 100-170 ppm, while the CF₃ carbon is also in this range. Aromatic CF₃ groups are often around -60 to -80 ppm.[10]
Number of Scans (NS) 8-16256-102416-64¹³C has low natural abundance (~1.1%) and requires significantly more scans to achieve adequate signal-to-noise. ¹H and ¹⁹F are 100% abundant and require fewer scans.
Relaxation Delay (D1) 2.0 s2.0 s2.0 sA delay to allow for nuclear relaxation between pulses. 2 seconds is a good starting point for quantitative analysis, but may be shortened for rapid screening. Quaternary carbons may require longer delays.
Acquisition Time (AQ) ~2.5 s~1.4 s~1.0 sThe time during which the FID is recorded. A longer AQ provides better resolution.

Data Interpretation and Expected Spectral Features

structure cluster_mol This compound cluster_couplings Key J-Couplings mol H5_H6 ³J(H5-H6) ~ 5-8 Hz mol->H5_H6 Proton-Proton C4_F ¹J(C4-F) ~ 270 Hz (Quartet) mol->C4_F Carbon-Fluorine (1-bond) C3_F ²J(C3-F) ~ 30-40 Hz mol->C3_F Carbon-Fluorine (2-bond) H5_F ⁴J(H5-F) ~ 1-3 Hz mol->H5_F Proton-Fluorine (4-bond) C5_F ²J(C5-F) ~ 30-40 Hz

Figure 2: Structure and key NMR J-couplings.

Expected NMR Data Summary

The following table summarizes the predicted NMR data for this compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

NucleusAtom PositionApprox. δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H H-28.2 - 8.4s-Deshielded by adjacent nitrogen atom.
H-57.4 - 7.6d³JHH ≈ 5 HzCoupled to H-6.
H-68.1 - 8.3d³JHH ≈ 5 HzCoupled to H-5, deshielded by nitrogen.
3-OH9.5 - 10.5br s-Chemical shift is concentration and temperature dependent. Exchanges with D₂O.
¹³C C-2~140d²JCH
C-3~155m²JCFCarbon bearing the -OH group.
C-4~130q¹JCF ≈ 270-280 Hz Characteristic large one-bond coupling to fluorine.[6]
C-5~120m²JCF, ¹JCH
C-6~145d¹JCH
-CF₃~123q¹JCF ≈ 270-280 Hz The carbon of the trifluoromethyl group itself.
¹⁹F -CF₃-60 to -65s-Referenced to CFCl₃. May show fine splitting due to ⁴JHF coupling.

Self-Validation of Data: The trustworthiness of the assignment is confirmed by ensuring consistency across all spectra:

  • The presence of a singlet around -62 ppm in the ¹⁹F spectrum validates the existence of a -CF₃ group.

  • This is corroborated in the ¹³C spectrum by two signals that are split into quartets with a very large coupling constant (~275 Hz).

  • The ¹H spectrum must show three distinct aromatic signals with splitting patterns (e.g., two doublets and a singlet) that are consistent with the substitution pattern on the pyridine ring.

  • Advanced 2D NMR experiments like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons and carbons over 2-3 bonds) can be used for definitive, unambiguous assignment of all signals.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification and analysis of this compound. By employing a multi-nuclear approach (¹H, ¹³C, and ¹⁹F), researchers can gain a complete and unambiguous understanding of the molecular structure. The protocols and interpretive guidelines presented here provide a robust framework for obtaining high-quality, reliable data, ensuring the scientific integrity of research and development involving this important chemical entity.

References

  • MySkinRecipes. 4-(Trifluoromethyl)pyridin-3-amine.
  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 98-111. [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Demissie, T. B., & Hansen, P. E. (2014). NMR of Organofluorides.
  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Demas, P. A., & Pierpont, C. G. (1974). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 96(1), 169-172. [Link]

  • Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1384-1391.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8363–8367. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

  • UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • LibreTexts Chemistry. J-Coupling (Scalar). [Link]

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Application Notes & Protocols: A Framework for Investigating the Antiviral Potential of 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-(Trifluoromethyl)pyridin-3-ol as an Antiviral Candidate

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a robust pipeline of novel chemical entities for antiviral drug discovery. Within this landscape, fluorinated heterocyclic compounds have garnered significant attention. The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous approved pharmaceutical and agrochemical agents, highlighting its privileged role in bioactive compound design.[2][3] For instance, the HIV protease inhibitor Tipranavir incorporates a trifluoromethyl-pyridyl moiety, which is crucial for its interaction with the enzyme's active site.[4]

This document outlines a comprehensive framework for the systematic evaluation of this compound, a compound of interest due to its combination of the bio-enhancing -CF3 group and a pyridin-3-ol core. The hydroxyl group offers a potential site for hydrogen bonding, a critical interaction in many enzyme-inhibitor complexes. While direct antiviral data for this specific molecule is not yet published, its structural features warrant a thorough investigation.

This guide provides a logical, multi-stage workflow designed for researchers in virology and drug development. It begins with foundational cytotoxicity assessments to establish a therapeutic window, proceeds to primary antiviral screening against a panel of representative viruses, and culminates in suggested protocols for elucidating the potential mechanism of action. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of this compound in the relevant host cell lines. This step is critical for distinguishing true antiviral activity from non-specific cell killing and for calculating the Selectivity Index (SI), a key parameter in drug development. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Protocol 1.1: Determining the 50% Cytotoxic Concentration (CC50)

This protocol utilizes a standard colorimetric assay (e.g., MTT, MTS, or XTT) or a fluorescence-based method (e.g., Resazurin) to measure cell viability. The choice of cell line should correspond to the viruses being tested (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, MT-4 for HIV).[5]

Principle: Metabolically active cells reduce a substrate (e.g., MTT) into a colored formazan product, the amount of which is directly proportional to the number of viable cells. A dose-dependent decrease in signal in the presence of the compound indicates cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed 96-well plates with the chosen host cells at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1-2 x 10^4 cells/well).[5] Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 500 µM down to ~0.25 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

  • Controls:

    • Cell Control (100% Viability): Wells with cells treated with medium containing the same concentration of the compound's solvent (e.g., DMSO) as the highest test concentration.

    • Blank Control (0% Viability): Wells with medium only (no cells).

  • Incubation: Incubate the plates for a duration that matches the planned antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., 20 µL of MTT solution at 5 mg/mL) to each well and incubate for 2-4 hours.

  • Signal Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Normalize the data to the cell control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) to calculate the CC50 value.

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity assay should be summarized in a clear, tabular format.

Cell LineAssay MethodIncubation Time (h)CC50 (µM) [TBD]
Vero E6MTT48To Be Determined
MDCKResazurin72To Be Determined
MT-4XTT72To Be Determined

Part 2: Primary Antiviral Efficacy Screening

Once a non-toxic concentration range is established, the compound can be screened for antiviral activity. A cytopathic effect (CPE) reduction assay is a robust and widely used method for initial screening against viruses that cause visible damage to host cells.[7]

Workflow for Antiviral Screening

The following diagram illustrates the logical flow from initial compound handling to the final determination of antiviral activity.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_controls Essential Controls cluster_analysis Data Acquisition & Analysis Compound This compound Stock Solution SerialDilution Serial Dilutions (Non-toxic range) Compound->SerialDilution Treatment Add Compound Dilutions SerialDilution->Treatment ToxicityControl Toxicity Control (Cells + Compound, No Virus) SerialDilution->ToxicityControl HostCells Seed Host Cells in 96-well Plates Infection Infect Cells with Virus (e.g., MOI 0.01-0.1) HostCells->Infection CellControl Cell Control (Cells Only, No Virus) HostCells->CellControl Infection->Treatment VirusControl Virus Control (Cells + Virus, No Compound) Infection->VirusControl Incubate Incubate (48-72h) Until CPE in Virus Control Treatment->Incubate Stain Assess Cell Viability (e.g., Crystal Violet) Incubate->Stain Quantify Quantify Absorbance Stain->Quantify Calculate Calculate EC50 & SI Quantify->Calculate

Caption: Workflow for primary antiviral screening using a CPE reduction assay.

Protocol 2.1: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay quantifies the ability of a compound to protect cells from virus-induced death or morphological changes (CPE). In the presence of an effective antiviral, cells in infected wells will remain viable and attached, similar to uninfected controls.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed 96-well plates with host cells as described in Protocol 1.1.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound at 2x the final desired concentration.

    • Prepare a virus stock diluted to a multiplicity of infection (MOI) that will cause 80-100% CPE within 48-72 hours.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the diluted virus to the compound-containing wells.

  • Controls (in triplicate):

    • Virus Control: Cells infected with the virus in the absence of the compound.

    • Cell Control: Cells mock-infected with medium (no virus, no compound).

    • Toxicity Control: Cells treated with the highest concentration of the compound but no virus.

    • Positive Control: A known antiviral drug for the specific virus being tested (e.g., Remdesivir for SARS-CoV-2).

  • Incubation: Incubate the plates at 37°C with 5% CO2 until the desired level of CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Carefully wash the plates with PBS to remove dead cells.

    • Fix the remaining adherent cells with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Wash the plates extensively with water to remove excess stain and allow them to dry.

    • Solubilize the stain with 100 µL of methanol per well.

    • Measure the absorbance at ~595 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each concentration relative to the virus and cell controls.

    • Plot the percentage of protection against the log of the compound concentration.

    • Use non-linear regression to determine the EC50 value.

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

Data Presentation: Antiviral Activity Summary

A summary table should be used to present the primary screening results. A compound with an SI > 10 is generally considered a good candidate for further investigation.

Virus TargetCell LineAssay TypeEC50 (µM) [TBD]CC50 (µM) [TBD]Selectivity Index (SI) [TBD]
Influenza AMDCKCPETBDTBDTBD
SARS-CoV-2Vero E6CPETBDTBDTBD
HSV-1VeroPlaqueTBDTBDTBD
HIV-1MT-4CPETBDTBDTBD

Part 3: Elucidating the Mechanism of Action (MoA)

If this compound demonstrates promising primary activity (e.g., low micromolar EC50 and a high SI), the next logical step is to investigate its mechanism of action. This involves determining which stage of the viral life cycle is inhibited.

Hypothesized Viral Targets based on Chemical Structure

The structure of this compound, with its electron-withdrawing -CF3 group and hydrogen-bonding hydroxyl group, suggests it could potentially function as an inhibitor of viral enzymes. Many antiviral drugs function by targeting key viral proteins.[8] Possible mechanisms include:

  • Inhibition of Viral Polymerase: The compound could act as a non-nucleoside inhibitor, binding to an allosteric site on the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, thereby halting replication.[8]

  • Inhibition of Viral Protease: Many viruses rely on proteases to cleave polyproteins into functional viral enzymes and structural proteins. The compound could bind to the active site of a viral protease.

  • Inhibition of Viral Entry/Fusion: The compound might interfere with the interaction between viral glycoproteins and host cell receptors or block the conformational changes required for membrane fusion.

Workflow for Mechanism of Action Studies

G cluster_initial Initial Finding cluster_assays Time-of-Addition Assay cluster_specific Specific Target Assays cluster_conclusion Conclusion Hit Confirmed Antiviral Hit (High SI) Pre Pre-treatment (Target: Entry) Hit->Pre Co Co-treatment (Target: Entry/Fusion) Hit->Co Post Post-infection (Target: Replication/Egress) Hit->Post Entry Pseudovirus Neutralization Assay Pre->Entry If Pre-treatment inhibition is strongest Polymerase Polymerase/RT Assay (Enzymatic) Post->Polymerase If Post-infection inhibition is strongest MoA Identify Specific Mechanism of Action Polymerase->MoA Protease Protease Assay (FRET-based) Protease->MoA Entry->MoA

Caption: A logical workflow for investigating the antiviral mechanism of action.

Protocol 3.1: Time-of-Addition Assay

Principle: This assay helps to pinpoint the stage of the viral life cycle targeted by the compound by adding it at different times relative to infection.[9]

Step-by-Step Methodology:

  • Seed cells in 96-well plates as previously described.

  • Perform three parallel experiments:

    • Entry/Fusion Assay: Pre-incubate the virus with the compound for 1 hour at 37°C before adding the mixture to the cells.

    • Replication Assay: Infect cells with the virus for 1-2 hours, then wash the cells to remove the inoculum, and add fresh medium containing the compound.

    • Full Cycle Assay (Control): Add the compound and virus to the cells simultaneously (as in the primary screen).

  • Incubate the plates for 24-48 hours.

  • Quantify the viral yield using a suitable method, such as a plaque assay, TCID50 assay, or qRT-PCR for viral RNA.

  • Interpretation:

    • Inhibition in the Entry/Fusion setup suggests the compound targets viral attachment or entry.

    • Inhibition in the Replication setup points to a post-entry target, such as viral genome replication, protein synthesis, or assembly.

    • Strongest inhibition in the Full Cycle assay may indicate a target involved throughout the cycle or an early post-entry step.

Conclusion and Future Directions

This document provides a foundational guide for the initial exploration of this compound as a potential antiviral agent. The proposed protocols are designed to be robust and adaptable, allowing researchers to generate the critical preliminary data needed to justify further investigation. A positive outcome from the primary screening—demonstrating potent activity against one or more viruses with a favorable selectivity index—would warrant progression to more advanced mechanistic studies, such as specific enzymatic assays and resistance profiling. Ultimately, the systematic application of these methodologies will clarify whether this compound or its derivatives represent a new avenue for the development of much-needed antiviral therapeutics.

References

  • MySkinRecipes. 4-(Trifluoromethyl)pyridin-3-amine. [Link]

  • Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. [Link]

  • MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Chem. Proc., 12(1), 41. [Link]

  • Kim, M., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 22(11), 2995-3003. [Link]

  • Kumar, A., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Natural Remedies, 21(2), 133-143. [Link]

  • Virology Research Services. Antiviral Drug Screening. [Link]

  • Ferreira, A. C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences, 24(20), 15469. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Roy, A., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(11), e00844-22. [Link]

  • Sharma, P. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

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Troubleshooting & Optimization

improving the yield of 4-(Trifluoromethyl)pyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: High-Yield Synthesis of 4-(Trifluoromethyl)pyridin-3-ol

Executive Summary

Synthesizing This compound (CAS: 170886-13-2 / 936841-71-3) presents a unique set of electronic challenges. The electron-withdrawing trifluoromethyl (


) group at the C4 position significantly deactivates the pyridine ring toward electrophilic substitution while activating it toward nucleophilic attack. However, the C3 position is meta to the ring nitrogen, rendering standard nucleophilic aromatic substitution (

) difficult without specific activation.

This guide outlines the two most robust protocols: Diazotization-Hydrolysis (Sandmeyer-type) as the primary scalable route, and Demethylation as a high-purity alternative.[1]

Module 1: Route Selection & Strategic Analysis

FeatureRoute A: Diazotization-Hydrolysis Route B: Demethylation
Precursor 3-Amino-4-(trifluoromethyl)pyridine3-Methoxy-4-(trifluoromethyl)pyridine
Mechanism Formation of diazonium salt

Hydrolysis
Ether cleavage (

or HBr)
Scalability High (Low cost reagents)Medium (Reagent cost higher)
Key Risk Formation of azo-coupling byproductsIncomplete cleavage; MeBr handling
Yield Potential 65–80% (Optimized)85–95%
Recommendation Primary Recommendation for scale-up.[1]Recommended for small-scale/high-purity needs.[1]

Module 2: Detailed Experimental Protocols

Protocol A: Modified Sandmeyer Hydroxylation (Primary Route)

Rationale: Pyridine diazonium salts are notoriously unstable compared to their benzene counterparts. The key to high yield is the use of high-concentration sulfuric acid to stabilize the diazonium intermediate and prevent side reactions before the hydrolysis step.

Reagents:

  • 3-Amino-4-(trifluoromethyl)pyridine (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sulfuric Acid (

    
    , 30% and 98%)
    
  • Urea (quencher)

Step-by-Step Workflow:

  • Solubilization (The Critical Step):

    • Dissolve the amine in 30%

      
       (10 mL/g amine).
      
    • Note: If the amine does not dissolve completely, heat gently to 40°C, then cool rapidly to 0–5°C to precipitate the amine sulfate salt as a fine suspension. This ensures a faster reaction than large clumps.

  • Diazotization:

    • Maintain temperature at 0–5°C .

    • Add

      
       (dissolved in minimum water) dropwise sub-surface .
      
    • Why Sub-surface? To prevent the escape of nitrous acid fumes (

      
      ) before they react with the amine.
      
    • Stir for 30 mins. The solution should turn clear or pale yellow.

    • Test: Use starch-iodide paper.[1] It should turn blue immediately (excess

      
      ).
      
    • Quench: Add Urea carefully until starch-iodide paper no longer turns blue.[1] Crucial: Excess nitrous acid will cause nitration side-products during the heating step.

  • Hydrolysis (The Yield Maker):

    • Prepare a separate vessel with 20%

      
       and heat it to 100°C (Reflux) .
      
    • Slow Addition: Add the cold diazonium solution dropwise into the boiling acid.

    • Mechanism:[2][3][4][5][6][7] This "dilution upon addition" technique ensures the diazonium salt is immediately converted to the phenol (pyridinol) without coupling with unreacted starting material.

  • Isolation:

    • Cool to room temperature.[7][8]

    • Neutralize carefully with

      
       to pH 5–6 (the isoelectric point of hydroxypyridines).
      
    • Extract with Ethyl Acetate (3x). Note: Pyridinols are amphoteric and water-soluble; salting out with NaCl is required.[1]

Protocol B: Demethylation of 3-Methoxy Precursor

Rationale: If you have the methoxy precursor, this route avoids the messy diazo chemistry.

Reagents:

  • 3-Methoxy-4-(trifluoromethyl)pyridine[1]

  • Boron Tribromide (

    
    , 1M in DCM) or 48% HBr.
    

Workflow:

  • Dissolve precursor in anhydrous DCM under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/acetone).

  • Add

    
     (2.5 eq) dropwise.
    
  • Allow to warm to Room Temp (RT) and stir for 4–12 hours.

  • Quench: Cool to 0°C and add Methanol dropwise (Caution: Exothermic).

  • Evaporate solvent.[3] The product often remains as a hydrobromide salt.

  • Neutralize to pH 6 for the free base.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<30%) using the Sandmeyer route. What went wrong?

  • Diagnosis: Likely Azo Coupling . If the diazonium salt accumulates and reacts with the formed phenol (product) or unreacted amine, you get tar.

  • Fix: Use the "Hot Acid Dropwise" method described in Step 3 of Protocol A. Never heat the whole diazonium mixture from cold to hot in one pot; the kinetics favor side reactions.

Q2: I see red/brown fumes during diazotization.

  • Issue: Decomposition of Sodium Nitrite into

    
     gases.
    
  • Fix: Your temperature is too high (>5°C) or acid concentration is too low. Keep it cold and ensure strongly acidic pH (<1).

Q3: The product is stuck in the aqueous layer during extraction.

  • Issue: 3-Hydroxypyridines exist as zwitterions.[1]

  • Fix:

    • Adjust aqueous phase to pH 5.5–6.0 (Isoelectric point).

    • Saturate the aqueous phase with NaCl .

    • Use THF/Ethyl Acetate (1:1) or n-Butanol for extraction.[1] Standard ether/DCM often fails.

Q4: Is the


 group stable during hydrolysis? 
  • Analysis: Generally, yes. However, prolonged heating in basic media can hydrolyze

    
     to a carboxylate (
    
    
    
    ).[1]
  • Constraint: Stick to Acidic Hydrolysis (

    
    ). Avoid strong alkalis (NaOH/KOH) at high temperatures.
    

Module 4: Process Visualization

Synthesispathway Start Start: 3-Amino-4-(trifluoromethyl)pyridine Salt Amine Sulfate Salt (Suspension in H2SO4) Start->Salt Dissolve in 30% H2SO4 Heat then Cool to 0°C Diazo Diazonium Intermediate (Unstable at RT) Salt->Diazo NaNO2, 0-5°C Sub-surface addition Hydrolysis Hydrolysis (100°C Acid Bath) Diazo->Hydrolysis Dropwise addition into BOILING acid SideReaction Side Reaction: Azo Coupling (Tar) Diazo->SideReaction Slow heating or Low Acid Conc. Product Target: this compound Hydrolysis->Product Neutralize to pH 6 Extract w/ EtOAc SideReaction->Product Low Yield

Caption: Optimized Sandmeyer workflow emphasizing the "Hot Acid Dropwise" technique to minimize azo coupling side reactions.

References

  • Sandmeyer Reaction Mechanisms & Optimization

    • Organic Chemistry Portal.
    • Source: [Link]

  • Synthesis of Trifluoromethylpyridines

    • Beilstein Journal of Organic Chemistry.
    • Source: [Link]

  • Handling of Hydroxypyridines (Zwitterions)
  • Precursor Synthesis (3-Amino-4-trifluoromethylpyridine)

    • National Institutes of Health (NIH). "Synthesis of N-Substituted-3-amino-4-halopyridines".
    • Source: [Link]

Sources

Technical Support Center: Purification of Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CF3-PYR-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting yield loss, regioisomer separation, and stability issues.[1]

Introduction: The Deceptive Simplicity of -Pyridines

Researchers often underestimate trifluoromethylated pyridines. While the


 group imparts desirable metabolic stability and lipophilicity for drug candidates, it introduces unique physicochemical anomalies that derail standard purification workflows.

This guide addresses the three most common failure modes:

  • The "Ghost" Yield: Product loss due to unexpected volatility.

  • The "Inseparable" Mixture: Difficulty resolving regioisomers on silica.[1]

  • The "Streaking" Baseline: Interaction with acidic stationary phases.[1]

Part 1: Volatility & Handling (The "Ghost" Yield)[1]

User Complaint: "My crude NMR showed >90% conversion, but after rotary evaporation, I lost 40% of my mass. Where did it go?"

Root Cause Analysis

The trifluoromethyl group is highly lipophilic and electron-withdrawing.[1] It reduces the polarizability of the pyridine ring, significantly weakening intermolecular Van der Waals forces.

  • Result: Many

    
    -pyridines (especially 3- and 4-substituted) have high vapor pressures and sublime or co-evaporate with solvents even at moderate temperatures (Boiling points range: 110–140 °C).[1]
    
Troubleshooting Protocol: The "Keeper" Solvent Method

Do NOT evaporate to dryness unless absolutely necessary.[1]

  • Solvent Swap: Instead of evaporating high-boiling solvents (DMF, DMSO) directly, perform an aqueous workup to extract into a low-boiling solvent (Pentane or Et₂O/Pentane 1:1).[1]

  • The "Keeper": Add a high-boiling, inert "keeper" solvent (e.g., Toluene or Xylene) if you must concentrate for a reaction.[1]

  • Salt Formation (The Ultimate Fix):

    • If your product is an intermediate, convert it to its hydrochloride salt immediately.

    • Procedure: Bubble dry HCl gas or add 4M HCl in Dioxane to the ethereal solution. The resulting pyridinium salt is non-volatile and stable.[1]

Comparative Volatility Data:

CompoundBoiling Point (°C)Risk LevelRecommended Handling
4-(Trifluoromethyl)pyridine ~110 °CCritical Do not rotovap < 100 mbar.[1] Store as HCl salt.
3-(Trifluoromethyl)pyridine ~115 °CHigh Use keeper solvent.[1] Bath temp < 30°C.
2-(Trifluoromethyl)pyridine ~138 °CModerateStandard precautions.[1]

Part 2: Separation of Regioisomers (The "Inseparable" Mixture)

User Complaint: "I performed a Minisci trifluoromethylation and got a mixture of 2- and 3-isomers. They co-elute on TLC despite trying Hexane/EtOAc gradients."

Root Cause Analysis

Radical trifluoromethylation (Minisci-type) is notoriously unselective, often yielding 2-, 3-, and 4-isomers.[1]

  • The Trap: On normal phase silica, the retention is dominated by the basic nitrogen interacting with silanols.[1] The subtle dipole differences caused by the

    
     position are masked by this strong interaction.[1]
    
Strategic Workflow: Switching Phases

If standard silica fails, you must alter the separation mechanism.[2]

Option A: Deactivated Silica (For "Streaking" Issues)

Standard silica is slightly acidic (


).[1] Basic pyridines protonate and "drag" (tailing).[1]
  • The Fix: Pre-wash the column with 1-3% Triethylamine (TEA) in Hexane.[1]

  • Eluent: Run the column with 1% TEA in the mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1] This blocks silanol sites, sharpening peaks and potentially allowing resolution.

Option B: Reverse Phase Chromatography (The "Silver Bullet")

Reverse phase (


) separates based on hydrophobicity, not just polarity.[1] The 

group's position significantly alters the hydrophobic surface area.[1]
  • Protocol:

    • Column:

      
       functionalized silica.[1]
      
    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Why Acid? The formic acid protonates the pyridine (making it

      
      ).[1] This kills the silanol interaction and forces separation based purely on the lipophilic 
      
      
      
      interaction with the
      
      
      chains.[1]
Visualization: Regioisomer Separation Logic

PurificationStrategy Start Crude Mixture containing Regioisomers (2-, 3-, 4-CF3) TLC_Check TLC Analysis (Hex/EtOAc) Start->TLC_Check Separated Spots Separated? (Rf difference > 0.1) TLC_Check->Separated Silica_TEA Silica Gel Chromatography Add 1% Et3N to Eluent Separated->Silica_TEA Yes Decision_Scale Scale of Reaction? Separated->Decision_Scale No Yes Yes, but streaking No No (Co-elution) Reverse_Phase Reverse Phase (C18) H2O/MeCN + 0.1% Formic Acid Decision_Scale->Reverse_Phase < 500 mg Distillation Fractional Distillation (Requires >10°C bp difference) Decision_Scale->Distillation > 5 g Small_Scale < 500 mg Large_Scale > 5 g caption Figure 1: Decision Matrix for Regioisomer Separation

Part 3: Removing Specific Impurities (Minisci Byproducts)[1]

User Complaint: "My product is green/brown and contains metal residues from the catalyst."

Root Cause Analysis

Minisci reactions often use Iron (


) or Silver (

) catalysts and persulfate oxidants.[1] These leave behind metal salts and highly polar acid byproducts.
Protocol: The "Double-Wash" Workup

Because


 is electron-withdrawing, the pyridine nitrogen is less basic (

) than unsubstituted pyridine (

).[1] You can exploit this.
  • Step 1: Acid Wash (Removal of Non-Basic Impurities) [1]

    • Extract the organic layer with 2M HCl .[1]

    • Mechanism:[1][3][4] The

      
      -pyridine is protonated and moves to the aqueous layer.[1] Neutral organic impurities (unreacted starting materials, homocoupled byproducts) stay in the organic layer.
      
    • Discard the organic layer.[1]

  • Step 2: Basification & Recovery

    • Neutralize the aqueous acidic layer with solid

      
        or 
      
      
      
      until
      
      
      .[1]
    • Mechanism:[1][3][4] The pyridine is deprotonated and becomes organic-soluble again.[1]

    • Extract: Use DCM or Et₂O (3x) to recover the pure product.[1]

  • Step 3: Metal Scavenging

    • If color persists (green/brown), it indicates residual metal coordination.

    • Treatment: Stir the organic phase with 10 wt% aqueous EDTA or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 minutes.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II-III) is excellent for pyridines as it lacks the acidic protons that cause streaking.[1] However, it has lower resolving power than silica for close isomers.

Q: My product solidified in the rotovap condenser. What happened? A: You likely have a volatile solid (many


-pyridines are low-melting solids).[1] It sublimed. Wash the condenser with DCM to recover it.

Q: Is it safe to distill these compounds? A: Yes, but be aware of the "crystallization in the condenser" issue. Use an air condenser or warm water in the condenser coil to prevent blockage. Always distill under vacuum to keep temperatures below 100°C to avoid thermal decomposition.

References

  • Minisci Reaction & Radical Trifluoromethylation Mechanisms

    • Practical and Innate C-H Functionalization of Heterocycles. (2013).[1][5] National Institutes of Health (PMC).[1] Available at: [Link]

  • Purification Strategies for Nitrogen Heterocycles

    • Chromatography: The Solid Phase and Deactivated Silica.[1][2] (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Physical Properties of Trifluoromethylpyridines

    • Pyridine, 3-(trifluoromethyl)- Gas Phase Ion Energetics.[1][6] (n.d.). NIST Chemistry WebBook.[7] Available at: [Link][1]

  • Separation of Isomers via HPLC

    • Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. (2025).[1][4][8] SIELC Technologies. Available at: [Link]

Sources

Validation & Comparative

Strategic Scaffold Analysis: 4-(Trifluoromethyl)pyridin-3-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Pyridine Synergy

In the optimization of bioactive small molecules, 4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3) represents a high-value scaffold that bridges the gap between traditional phenolic pharmacophores and metabolically stable heteroaromatics.

This guide objectively compares this scaffold against its carbocyclic and regioisomeric analogs. Unlike the ubiquitous phenol, the 3-hydroxy-4-trifluoromethylpyridine motif offers a unique electrostatic landscape. The electron-deficient pyridine ring, combined with the strong electron-withdrawing effect of the orthogonal -CF3 group, significantly increases the acidity of the hydroxyl group while enhancing lipophilicity—a rare duality that improves potency and membrane permeability simultaneously.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its primary structural analogs. This data is critical for bioisosteric replacement strategies in Hit-to-Lead (H2L) campaigns.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: this compound Analog A: 4-(Trifluoromethyl)phenol Analog B: 6-(Trifluoromethyl)pyridin-3-ol Analog C: 2-(Trifluoromethyl)pyridin-4-ol
Structure Pyridine core, 3-OH, 4-CF3Benzene core, 4-OH, 1-CF3Pyridine core, 3-OH, 6-CF3Pyridine core, 4-OH, 2-CF3
CAS No. 936841-71-3 402-45-9216766-12-0170886-13-2
pKa (OH) ~7.8 (Predicted)8.68 [1]~7.5 (Predicted)~5.0 (Pyridone tautomer dominates)
LogP ~1.72.8 [1]~1.6~1.1
H-Bonding Donor (OH) + Acceptor (N)Donor (OH) onlyDonor (OH) + Acceptor (N)Tautomeric Donor/Acceptor
Metabolic Stability High (Blocked para-position)Moderate (Ring oxidation possible)High (Blocked para-position)Moderate
Key Utility Kinase inhibitor fragments, AgrochemicalsGeneral bioisostere, Polymer additivesAgrochemicals (Insecticides)Pyridone scaffold precursor

Deep Dive: Physicochemical Mechanics

The Acidity Modulation (pKa)

The acidity of the hydroxyl group is a determinant factor in ligand-protein binding interactions.

  • Mechanism: In 4-(Trifluoromethyl)phenol , the pKa is ~8.7, making it partially ionized at physiological pH.

  • The Pyridine Effect: Replacing the benzene ring with pyridine (Target) introduces an electronegative nitrogen atom. This, combined with the inductive effect (-I) of the adjacent -CF3 group, stabilizes the phenoxide anion more effectively than in the carbocyclic analog.

  • Result: The target molecule is more acidic (pKa < 8.0), strengthening ionic interactions (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in enzyme active sites.

Lipophilicity and Permeability
  • The "Fluorine Effect": The trifluoromethyl group adds significant bulk and lipophilicity. While the pyridine nitrogen typically lowers LogP (increasing water solubility), the 4-CF3 group compensates, maintaining a LogP (~1.7) that is ideal for CNS penetration and oral bioavailability (Lipinski's Rule of 5 compliant).

Synthetic Workflows & Causality

Synthesizing this compound requires navigating the electron-deficient nature of the pyridine ring. Electrophilic aromatic substitution is difficult; therefore, directed ortho-metallation or building block approaches are preferred.

Visualizing the Synthetic Logic

The following diagram illustrates two primary routes: Route A (De novo ring construction) and Route B (Functionalization of a precursor).

Synthesis_Workflow Start_A Route A: De Novo Construction (Ethyl trifluoroacetoacetate + Amine) Intermediate_A Cyclization Intermediate (Dihydropyridine) Start_A->Intermediate_A Condensation Target TARGET: This compound (CAS 936841-71-3) Intermediate_A->Target Oxidation/Aromatization Start_B Route B: Functionalization (3-Hydroxypyridine) Step_B1 Iodination (C4) Start_B->Step_B1 NIS, MeCN Step_B2 Trifluoromethylation (CuCF3 / Chen's Reagent) Step_B1->Step_B2 Cross-Coupling Step_B2->Target Deprotection (if needed)

Figure 1: Strategic synthetic pathways. Route B is preferred for late-stage diversification, while Route A is scalable for industrial production.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on best practices for handling fluorinated heteroaromatics.

Protocol 1: Synthesis via Radical Trifluoromethylation (Route B Variant)

Rationale: Direct trifluoromethylation of electron-deficient pyridines is challenging. This protocol uses a radical mechanism which is often more successful for pyridines than nucleophilic substitution.

Materials:

  • 3-Hydroxypyridine (1.0 eq)

  • Sodium triflinate (Langlois Reagent) (3.0 eq)

  • TBHP (tert-Butyl hydroperoxide) (5.0 eq)

  • Solvent: CH3CN/H2O (3:1)

Step-by-Step Methodology:

  • Dissolution: In a sealable pressure tube, dissolve 3-hydroxypyridine (1 mmol) in CH3CN (3 mL) and water (1 mL).

  • Reagent Addition: Add Sodium triflinate (3 mmol) followed by dropwise addition of TBHP (5 mmol, 70% aq. solution).

  • Reaction: Seal the tube and heat to 80°C for 12 hours . The radical mechanism generates •CF3 species which attack the electron-deficient ring. Note: Regioselectivity can be an issue; purification is required.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL), wash with saturated NaHCO3 (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via 19F-NMR (Singlet around -63 ppm).

Protocol 2: Determination of pKa (Spectrophotometric Method)

Rationale: Accurate pKa determination is essential for predicting ionization state at physiological pH (7.4).

  • Preparation: Prepare a 50 µM stock solution of the target compound in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Observe the bathochromic shift (red shift) of the λmax as the phenol deprotonates to the phenoxide.

  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum difference. Fit the data to the Henderson-Hasselbalch equation to derive the pKa.

Biological Applications & Significance[1][2]

Kinase Inhibitor Design

In kinase drug discovery, the "hinge region" of the ATP binding site often requires a donor-acceptor motif.

  • The Advantage: this compound serves as a superior "head group" compared to phenol. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl acts as a donor. The CF3 group occupies the hydrophobic pocket often found adjacent to the hinge, improving selectivity [2].

Agrochemical Stability

The Flonicamid insecticide class utilizes a trifluoromethyl-pyridine motif.

  • Metabolic Blockade: The CF3 group at the 4-position effectively blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site, significantly extending the half-life of the active ingredient in plant tissues [3].

References

  • ChemicalBook. (2026). 4-Trifluoromethylphenol Properties and Data.[1][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. Organic Letters. Retrieved from

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.[5][6] Retrieved from

  • PubChem. (2025).[3][7] 4-(Trifluoromethyl)pyridine Compound Summary. Retrieved from

  • ChemScene. (2026). This compound Product Information. Retrieved from [8]

Sources

4-(Trifluoromethyl)pyridin-3-ol vs phenyl analogues molecular properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Molecular Properties of 4-(Trifluoromethyl)pyridin-3-ol and Its Phenyl Analogues

For researchers and scientists in drug development, the nuanced interplay of a molecule's properties governs its pharmacokinetic and pharmacodynamic profile. The strategic substitution of a phenyl ring with a pyridine and the introduction of a trifluoromethyl group are common tactics in medicinal chemistry to fine-tune these characteristics. This guide provides a detailed, objective comparison of this compound against its critical phenyl analogues—phenol and 4-(trifluoromethyl)phenol—supported by experimental data and established methodologies.

Structural and Electronic Landscape

The journey into understanding the distinct behaviors of these molecules begins with their fundamental structure. Phenol serves as our baseline, a simple aromatic alcohol. The introduction of a strongly electron-withdrawing trifluoromethyl (-CF3) group in 4-(trifluoromethyl)phenol, and the further replacement of a carbon with a nitrogen atom in the aromatic ring to form this compound, create significant shifts in electron distribution, which in turn dictate the key molecular properties.

Structural_Comparison cluster_phenol Phenol cluster_tfmphenol 4-(Trifluoromethyl)phenol cluster_tfmpyridinol This compound phenol tfmphenol tfmpyridinol

Caption: Chemical structures of the compared molecules.

Comparative Analysis of Physicochemical Properties

The seemingly subtle structural modifications lead to profound differences in acidity (pKa), lipophilicity (logP), and hydrogen bonding potential. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyPhenol4-(Trifluoromethyl)phenolThis compound
Molecular Formula C₆H₆OC₇H₅F₃OC₆H₄F₃NO
Molecular Weight 94.11 g/mol 162.11 g/mol [1]163.09 g/mol
Acidity (pKa of -OH) ~10.0[2][3]8.68 - 9.39[2][4]Significantly < 8.6 (Estimated)
Lipophilicity (logP) 1.462.58 (Predicted)1.2 (Estimated)
H-Bond Donors 1 (OH)1 (OH)1 (OH)
H-Bond Acceptors 1 (O)1 (O)2 (O, N)
Acidity (pKa): The Influence of Inductive Effects

A compound's acidity is a measure of its ability to donate a proton. For phenols and pyridinols, this relates to the dissociation of the hydroxyl (-OH) group.

  • Phenol: With a pKa of approximately 10.0, phenol is a weak acid.[2][3] Its acidity is greater than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, which delocalizes the negative charge across the aromatic ring.[3]

  • 4-(Trifluoromethyl)phenol: The introduction of the -CF3 group at the para position significantly increases acidity, lowering the pKa to the range of 8.68-9.39.[2][4] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[5] This inductive effect (-I effect) pulls electron density away from the phenyl ring and the hydroxyl group, stabilizing the negative charge of the conjugate base (phenoxide) to a much greater extent than resonance alone.

  • This compound: This molecule experiences a dual acidifying effect. Like its phenyl analogue, it has the strong inductive pull of the -CF3 group. Additionally, the nitrogen atom within the pyridine ring is more electronegative than a carbon atom and acts as another electron-withdrawing center. This further destabilizes the O-H bond and stabilizes the resulting pyridinolate anion. Consequently, the pKa of the hydroxyl group in this compound is expected to be substantially lower than that of 4-(trifluoromethyl)phenol, making it the strongest acid among the three.

Lipophilicity (logP): A Tale of Two Moieties

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.

  • Phenol vs. 4-(Trifluoromethyl)phenol: The trifluoromethyl group is known to significantly enhance lipophilicity.[6][7] This is reflected in the higher predicted logP of 4-(trifluoromethyl)phenol compared to phenol. The -CF3 group can improve a molecule's ability to penetrate cell membranes and access intracellular targets.[7]

  • The Pyridine Effect: In contrast, replacing a C-H group in a benzene ring with a nitrogen atom to form pyridine generally decreases lipophilicity. The nitrogen atom is a hydrogen bond acceptor and increases the polarity of the molecule, favoring partitioning into the aqueous phase. Therefore, while the -CF3 group in this compound increases lipophilicity, the pyridine nitrogen counteracts this effect. The net result is an estimated logP that is lower than its direct phenyl analogue, 4-(trifluoromethyl)phenol, but potentially still close to that of unsubstituted phenol. This demonstrates a key strategy in drug design: using a pyridyl ring to modulate solubility and reduce excessive lipophilicity that a -CF3 group might confer.

Hydrogen Bonding: The Pyridine Advantage

Hydrogen bonding is fundamental to molecular recognition at the active sites of proteins.

  • Donors: All three compounds possess a single hydroxyl group, making them effective hydrogen bond donors. The strength of this donation is proportional to the acidity; therefore, this compound is the most potent hydrogen bond donor.

  • Acceptors: Phenol and its trifluoromethyl analogue have one primary hydrogen bond acceptor site: the oxygen of the hydroxyl group. This compound, however, possesses two distinct acceptor sites: the hydroxyl oxygen and the lone pair of electrons on the pyridine nitrogen. This dual-acceptor capability makes it a more versatile binding partner, able to form more complex and potentially stronger interactions within a receptor pocket.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed workflows for determining pKa and logP.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the addition of a titrant.[8]

Workflow:

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH meter with standard buffers (pH 4, 7, 10). p2 Prepare a ~1 mM solution of the analyte in water or a co-solvent. p1->p2 p3 Purge solution with N2 to remove dissolved CO2. p2->p3 t1 Place solution on a magnetic stirrer and immerse the pH electrode. p3->t1 t2 Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. t1->t2 t3 Record pH after each addition, allowing the reading to stabilize. t2->t3 a1 Plot pH vs. volume of titrant added. t3->a1 a2 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point (peak of the curve). a1->a2 a3 Determine the volume at the half-equivalence point. a2->a3 a4 The pH at the half-equivalence point is equal to the pKa. a3->a4

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Sample Preparation: Prepare a solution of the analyte (e.g., 1 mM). To ensure detection of the titration curve's inflection point, concentrations should be at least 10⁻⁴ M.[8]

  • Titration: Place the sample solution in a vessel with a magnetic stirrer.[10] Immerse the calibrated pH electrode.

  • Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[9] Record the pH value after each incremental addition of the titrant, ensuring the reading stabilizes.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely located by finding the peak of the first derivative of the titration curve.[9]

Protocol for logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for logP measurement, involving the direct partitioning of a compound between n-octanol and water.[11]

Workflow:

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis p1 Pre-saturate n-octanol with buffered water and vice-versa. p2 Prepare a stock solution of the analyte in the organic phase. p1->p2 t1 Combine known volumes of the pre-saturated phases and the stock solution in a vial. p2->t1 t2 Shake the mixture vigorously until equilibrium is reached (e.g., 1-2 hours). t1->t2 t3 Centrifuge the mixture to ensure complete phase separation. t2->t3 a1 Carefully withdraw an aliquot from each phase (aqueous and organic). t3->a1 a2 Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV, 19F NMR). a1->a2 a3 Calculate logP = log([Analyte]octanol / [Analyte]water). a2->a3

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 for logD measurements).[12] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.

  • Partitioning: Dissolve a small, known amount of the compound in a vial containing known volumes of the pre-saturated n-octanol and buffered water.[13]

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

  • Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique, such as HPLC or, for fluorinated compounds, ¹⁹F NMR.[11][14]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion for the Modern Researcher

The comparison between this compound and its phenyl analogues provides a clear and compelling illustration of modern medicinal chemistry tactics.

  • The trifluoromethyl group serves as a powerful tool to increase acidity and enhance lipophilicity, which can lead to improved cell permeability and metabolic stability.[5][6]

  • The pyridine ring , when substituted for a phenyl ring, acts as a modulator. It increases acidity further while simultaneously increasing polarity and providing an additional hydrogen bond acceptor site. This can temper the high lipophilicity of a -CF3 group and introduce new, specific interactions with a biological target.

For the drug development professional, understanding these structure-property relationships is not merely academic. It is the foundation upon which rational drug design is built. The choice between a phenyl and a pyridyl core, or the decision to introduce a trifluoromethyl group, directly impacts a compound's potential for success by fine-tuning the critical properties of acidity, lipophilicity, and molecular recognition.

References

  • Pipzine Chemicals. (2026, January 22). 4-(Trifluoromethyl)pyridine-3-carboxylic Acid.
  • Chem-Impex. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
  • Chegg. (2022, October 6). Solved the pKa of 4-trifluorophenol (9.39) is only slightly.
  • ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine 97%.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Wikipedia. (n.d.). Phenol.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • National Institutes of Health. (n.d.). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. PubMed Central.
  • ChemicalBook. (2025, July 7). 4-(Trifluoromethyl)pyridine.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • Encyclopedia.pub. (2022, August 25).
  • PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)pyridine.
  • MolCore. (n.d.). (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol.
  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL.
  • MDPI. (2022, October 26).
  • SciSpace. (2019).
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • PubChem. (n.d.). 4-(Trifluoromethyl)pyridine.
  • ResearchGate. (2025, September 27). Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Creative Bioarray. (n.d.).
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Alchem Pharmtech. (n.d.). (4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol.
  • ChemicalBook. (2026, January 13). 4-Trifluoromethylphenol.

Sources

Technical Guide: Purity Assessment of Synthesized 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated heteroaromatics like 4-(Trifluoromethyl)pyridin-3-ol , traditional purity assessments often fail to capture the complete compositional picture. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for organic impurity profiling, it frequently struggles with the polar, zwitterionic nature of hydroxypyridines and requires specific reference standards for quantification.

This guide objectively compares Quantitative 19F-NMR (qNMR) against RP-HPLC , demonstrating that qNMR offers superior absolute accuracy for potency assignment without the need for identical reference standards, while HPLC remains indispensable for trace organic impurity detection.

Recommendation: Adopt a hybrid workflow. Use 19F-qNMR for immediate yield determination and potency assignment (Assay %), and RP-HPLC for qualitative impurity profiling (Purity %).

Strategic Analysis: The Molecule & The Challenge

Target Analyte: this compound Chemical Challenges:

  • Zwitterionic Character: The 3-hydroxyl group on the pyridine ring allows for tautomeric equilibrium (pyridin-3-ol

    
     pyridin-3-one) and zwitterion formation, leading to severe peak tailing on standard C18 HPLC columns.
    
  • Fluorine Moiety: The -CF

    
     group is electron-withdrawing, altering the pKa and lipophilicity, but provides a distinct handle for NMR spectroscopy.
    
  • Common Impurities:

    • Regioisomers: 2- or 6-trifluoromethyl isomers (difficult to separate by HPLC).

    • Inorganic Salts: Fluoride salts (

      
      ) from hydrolysis (invisible to UV-HPLC).
      
    • Solvents: Water/DMSO (invisible to UV-HPLC).

Comparative Methodology

Method A: Quantitative 19F-NMR (qNMR)

The Absolute Standard

qNMR utilizes the principle that the integrated signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure. This allows for "absolute" quantification using a universal internal standard (IS).

Advantages:

  • SI Traceability: Results are traceable to the internal standard, not a reference of the analyte itself.

  • Speed: No method development or column equilibration required.

  • Specificity: The -CF

    
     signal is distinct; non-fluorinated impurities are invisible, simplifying integration.
    
Method B: RP-HPLC (UV Detection)

The Profiling Standard

Reverse-Phase HPLC separates components based on hydrophobic interactions. Detection is typically via UV absorbance at 254 nm or 280 nm.

Advantages:

  • Sensitivity: Can detect trace organic impurities down to 0.05% area.

  • Resolution: Separates structurally similar organic byproducts.

Comparison Table: Performance Metrics
FeatureMethod A: 19F-qNMRMethod B: RP-HPLC (UV)
Primary Output Absolute Potency (Weight %)Relative Purity (Area %)
Reference Standard Universal Internal Standard (e.g., TFMBA)Specific Analyte Reference Required
Analysis Time < 20 Minutes45–60 Minutes (incl. equilibration)
LOD (Limit of Detection) ~0.1% (Sample dependent)< 0.05% (High Sensitivity)
Blind Spots Non-fluorinated impuritiesInorganic salts, moisture, residual solvents
Structural Insight High (Chemical Shift confirms structure)Low (Retention time only)

Experimental Protocols

Protocol A: 19F-qNMR Workflow (Recommended)

Objective: Determine the absolute weight % (potency) of the synthesized batch.

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility of hydroxypyridines).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Solid, non-volatile, stable).

    • Why this IS? It has a distinct chemical shift (~ -63 ppm) that does not overlap with the 4-CF3-pyridine signal (~ -60 to -65 ppm check required) and has a high fluorine content (6 F atoms) for sensitivity.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Sequence: Inverse gated decoupling (if 1H decoupling is needed) or standard pulse without NOE.

    • Relaxation Delay (D1): Must be

      
       (Longitudinal relaxation time). For -CF
      
      
      
      groups,
      
      
      can be 1-2 seconds.[1] Set D1 = 15 seconds to ensure full magnetization recovery (99.9%).
    • Spectral Width: Sufficient to cover -50 to -200 ppm.[2]

    • Scans: 32 or 64 (for S/N > 250:1).

  • Processing: Phase and baseline correct manually. Integrate the IS signal (

    
    ) and the Analyte signal (
    
    
    
    ).

Calculation:



Where 

= number of fluorine atoms (3 for analyte, 6 for IS).
Protocol B: RP-HPLC Optimization for Pyridinols

Objective: Detect organic impurities and regioisomers.

System: Agilent 1200 or equivalent with DAD. Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Luna Omega Polar C18.

  • Why? Standard C18 columns cause tailing with basic pyridines. CSH technology provides better peak shape at low pH.

Conditions:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Buffer is essential to suppress ionization of the -OH and Pyridine N.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Pyridine

    
    ).
    

Visualizations

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow from crude synthesis to the final purity certificate, highlighting where each method adds value.

AnalyticalWorkflow cluster_Methods Parallel Analysis Start Crude Synthesis 4-(CF3)pyridin-3-ol Solubility Solubility Check (DMSO/MeOH) Start->Solubility qNMR Method A: 19F-qNMR (Potency & Yield) Solubility->qNMR Dissolve in DMSO-d6 + IS HPLC Method B: RP-HPLC (Impurity Profiling) Solubility->HPLC Dissolve in Mobile Phase Decision Data Correlation qNMR->Decision Absolute Wt% HPLC->Decision Area % Purity Pass RELEASE BATCH (Certificate of Analysis) Decision->Pass Potency >95% AND Max Impurity <0.5% Fail Reprocess/Recrystallize Decision->Fail Discrepancy or High Impurity Fail->Start Recycle

Caption: Integrated analytical workflow ensuring both absolute potency (qNMR) and impurity profile (HPLC) meet release criteria.

Diagram 2: qNMR Logic & Causality

This diagram explains why qNMR works, visualizing the mathematical relationship between the signal and the physical mass.

qNMRLogic Sample Analyte Mass (Mx) (Measured) Pulse Excitation Pulse (90 degree) Sample->Pulse Result Calculated Purity (Mass %) Sample->Result Input for Calc Ref Standard Mass (Mstd) (Measured) Ref->Pulse Ref->Result Input for Calc Relax Relaxation (D1 > 5*T1) CRITICAL STEP Pulse->Relax FID Signal Acquisition (FID) Relax->FID Magnetization Recovery Spectrum Frequency Spectrum (FT) FID->Spectrum Integration Signal Integration (Area Ratio) Spectrum->Integration Integration->Result Molar Ratio

Caption: The causal chain of qNMR analysis. Note the critical "Relaxation" step which ensures signal intensity is proportional to molar concentration.

Case Study: The "Hidden" Impurity

Scenario: A research lab synthesized this compound via a cross-coupling reaction involving copper salts.

  • HPLC Result: 99.2% Area Purity. (Looks excellent).

  • qNMR Result: 88.5% Weight Potency. (Significant failure).

Analysis: The discrepancy of ~11% indicates non-chromatophoric impurities.

  • Inorganic Salts: The HPLC UV detector does not see residual Copper(I) or Fluoride salts.

  • Moisture: Hydroxypyridines are hygroscopic. qNMR (via 1H or mass balance) would reveal significant water content.

  • Oligomers: High molecular weight fluorinated oligomers might have retained on the column indefinitely (never eluting), whereas 19F-NMR would show broad "hump" signals or missing mass balance.

References

  • Quantitative 19F NMR Method Validation. ResearchGate. (2025). "Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture." Link

  • qNMR vs HPLC Head-to-Head. MDPI. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Link

  • Internal Standards for 19F qNMR. BIPM. (2024). "New qNMR internal standard for pharmaceuticals and other organofluorine compounds (3,5-Bis(trifluoromethyl) benzoic acid)." Link

  • Synthesis of Trifluoromethylpyridines. PubMed Central. (2022). "Synthesis and application of trifluoromethylpyridines as a key structural motif." Link

  • Benchchem Purity Guide. Benchchem. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety framework for handling 4-(Trifluoromethyl)pyridin-3-ol in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of research and development. The guidance herein is derived from an analysis of the compound's structure and data from closely related analogs, ensuring a robust and scientifically grounded approach to safety.

While a specific Safety Data Sheet (SDS) for this compound is not always readily accessible, the hazards can be reliably inferred from analogous chemical structures, such as other halogenated pyridines.[1][2][3][4] The core principle of this guide is proactive risk mitigation. The trifluoromethyl group can enhance the biological activity and reactivity of the parent pyridine molecule, necessitating stringent adherence to safety protocols.

Hazard Analysis: Understanding the "Why"

The chemical structure of this compound—a pyridine ring substituted with a hydroxyl group and a highly electronegative trifluoromethyl group—suggests several potential hazards that dictate our PPE strategy.

  • Dermal and Ocular Irritation: Pyridine derivatives are known skin and eye irritants.[2][4][5] The hydroxyl group can exacerbate this by increasing the compound's ability to interact with biological tissues. Therefore, preventing any contact with the skin and eyes is a primary objective.

  • Respiratory Tract Irritation: Halogenated organic compounds, particularly when in powdered or aerosolized form, can cause significant respiratory irritation.[2][4] Inhalation is a primary route of exposure that must be controlled.

  • Systemic Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[1] The toxicological properties of many novel compounds are not fully investigated, demanding a cautious approach.[1]

Our choice of PPE is a direct response to these anticipated hazards. It is not merely a checklist but a system designed to create a reliable barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, we must prioritize engineering controls. These are measures designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7][8] This is the most critical step in minimizing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[6][7]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-use Inspection & Setup Safety glasses with side shieldsN/ALab coatNot required
Weighing Solid Compound Chemical splash gogglesChemically resistant gloves (Butyl rubber recommended)Fully-buttoned lab coatRecommended if outside a powder-containment hood
Preparing Solutions (Diluting/Dissolving) Chemical splash goggles & face shieldDouble-gloving with chemically resistant gloves (Butyl rubber recommended)Fully-buttoned lab coatRequired only if engineering controls fail or are absent
Running Reactions & Transfers Chemical splash goggles & face shieldDouble-gloving with chemically resistant gloves (Butyl rubber recommended)Fully-buttoned lab coatRequired only if engineering controls fail or are absent
Post-use Cleanup & Decontamination Chemical splash gogglesChemically resistant gloves (Butyl rubber recommended)Fully-buttoned lab coatNot required if performed in a fume hood
Waste Disposal Chemical splash gogglesChemically resistant gloves (Butyl rubber recommended)Fully-buttoned lab coatNot required
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9] When there is a significant risk of splashing, such as during transfers of solutions, a face shield must be worn in addition to goggles.[9]

  • Hand Protection: The choice of glove material is critical. While nitrile gloves are common in laboratories, some sources indicate they offer poor resistance to pyridine.[6] Therefore, butyl rubber or polyvinyl alcohol (PVA) gloves are the recommended choice for handling pyridine and its derivatives.[6] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[10]

  • Protective Clothing: A fully-buttoned, long-sleeved lab coat is mandatory to protect the skin from accidental splashes.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if work must be performed outside of a fume hood or if ventilation is inadequate.[10] Use of a respirator requires prior medical clearance, fit-testing, and training.[6]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield or respirator is required, don them at this stage.

  • Chemical Handling: Perform all work within the fume hood. Keep the container with this compound tightly closed when not in use.[2][6][7]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing gloves.

  • Waste Disposal: All waste materials contaminated with this compound must be treated as hazardous waste.

    • Collect waste in a sealable, airtight, and clearly labeled container.[6]

    • The label should include the chemical name and associated hazards.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[6]

    • Dispose of the waste through your institution's environmental health and safety office.[6] Never pour chemical waste down the drain.[1][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE & Control Selection Start Start: Plan to handle This compound FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood SplashRisk Is there a significant risk of splashing? FumeHood->SplashRisk Yes StopWork STOP WORK Consult EHS FumeHood->StopWork No BasePPE Minimum PPE: - Lab Coat - Butyl Gloves - Splash Goggles SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes AerosolRisk Is there a risk of generating dust or aerosols? AddRespirator Use NIOSH-approved respirator (Requires prior fit-testing) AerosolRisk->AddRespirator Yes Proceed Proceed with work AerosolRisk->Proceed No BasePPE->AerosolRisk AddFaceShield->AerosolRisk AddRespirator->Proceed

Caption: PPE Selection Workflow Diagram.

References

  • 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - 2-methoxy-3-(trifluoromethyl)pyridine. (2025-09-19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate. (2024-09-08). Sigma-Aldrich.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • SDS of 4-(Trifluoromethyl)pyridin-3-amine. (n.d.). chemBlink.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
  • Pyridine MSDS. (2010-06-10). Actylis Lab Solutions.
  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.
  • Safety data sheet - 4-(Trifluoromethyl)pyridine-3-carboxylic acid. (2023-03-30). CPAchem Ltd.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem.
  • Personal Protective Equipment (PPE). (2011-10-28). Freeport-McMoRan.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.